molecular formula C38H41N5O5 B15578841 CHMFL-BTK-01

CHMFL-BTK-01

Numéro de catalogue: B15578841
Poids moléculaire: 647.8 g/mol
Clé InChI: UBXBHXGYYBYXOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C38H41N5O5

Poids moléculaire

647.8 g/mol

Nom IUPAC

4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxo-3-pyridinyl]phenyl]benzamide

InChI

InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)

Clé InChI

UBXBHXGYYBYXOB-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unraveling the Potent and Selective Mechanism of CHMFL-BTK-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HEFEI, China – A comprehensive analysis of the Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01, reveals a highly potent and selective irreversible mechanism of action, positioning it as a significant molecule in the landscape of targeted therapies for B-cell malignancies and autoimmune disorders. This technical guide provides an in-depth exploration of its core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

This compound is an irreversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism hinges on the covalent modification of the Cys481 residue within the BTK active site, leading to sustained inhibition of its kinase activity.[1][3] This targeted approach translates to potent downstream effects, including the inhibition of BTK autophosphorylation and the induction of apoptosis in B-cell lymphoma cell lines.[1][3]

Quantitative Profile of this compound

The potency and selectivity of this compound have been rigorously characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Type Reference
BTK IC50 7 nMBiochemical Assay[1][2][3]
BTK Y223 Autophosphorylation EC50 <30 nMCellular Assay[3]
KINOMEscan Selectivity Score (S score (35)) 0.00 at 1 µMBinding Assay[1][3]
Number of Kinases Profiled 468KINOMEscan[1][3]

Table 1: Biochemical and Cellular Potency of this compound

Cell Line Effect Reference
U2932Cell cycle arrest (G0/G1), Apoptosis induction[1][3]
PfeifferCell cycle arrest (G0/G1), Apoptosis induction[1][3]

Table 2: Cellular Effects of this compound in B-cell Lymphoma Cell Lines

Core Mechanism: Irreversible Inhibition of BTK

The primary mechanism of action of this compound is its irreversible covalent binding to the cysteine 481 (Cys481) residue in the active site of BTK.[1][3] This is a deliberate design feature, incorporating a reactive acrylamide (B121943) "warhead" that forms a stable bond with the thiol group of Cys481. This covalent modification effectively and permanently disables the kinase's ability to bind ATP and phosphorylate its substrates, thus blocking downstream signaling. The irreversible nature of this inhibition leads to prolonged pharmacodynamic effects that can outlast the pharmacokinetic profile of the compound in circulation.

Confirmation of this irreversible binding has been demonstrated through cysteine-to-serine mutation experiments.[1][3] In these studies, a BTK mutant where Cys481 is replaced by serine (C481S) shows significant resistance to inhibition by this compound, underscoring the critical role of the covalent interaction.

Visualizing the BTK Signaling Pathway and Inhibition

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB MAPK MAPK PKC->MAPK Ca_Flux->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression MAPK->Gene_Expression CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Covalent Inhibition

Caption: BTK Signaling Pathway and this compound Inhibition.

High Selectivity Profile

A key advantage of this compound is its remarkable selectivity. While several irreversible BTK inhibitors have been developed, off-target activity against other kinases containing a homologous cysteine residue, such as EGFR and JAK3, can lead to undesirable side effects. This compound was profiled against a panel of 468 kinases and demonstrated a high degree of selectivity, with a KINOMEscan S score (35) of 0.00 at a concentration of 1 µM.[1][3] This indicates that it does not significantly bind to other kinases at this concentration, suggesting a lower potential for off-target effects.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's mechanism, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Purified BTK Enzyme - Kinase Buffer - ATP - Substrate (e.g., poly-Glu,Tyr) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of this compound Prep_Reagents->Serial_Dilution Incubate_Inhibitor Pre-incubate BTK with this compound Serial_Dilution->Incubate_Inhibitor Initiate_Reaction Initiate Kinase Reaction by adding ATP and Substrate Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., ADP-Glo, HTRF) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: All reagents, including purified recombinant BTK enzyme, kinase assay buffer, ATP, and a suitable substrate, are prepared and stored at the appropriate temperatures.

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations to be tested.

  • Pre-incubation: The BTK enzyme is pre-incubated with the diluted this compound or DMSO (vehicle control) for a specified period to allow for covalent bond formation.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, which may contain a chelating agent like EDTA to sequester Mg2+ ions required for kinase activity.

  • Signal Detection: The level of kinase activity is quantified. This can be done using various methods, such as measuring the amount of ADP produced (e.g., ADP-Glo assay) or using time-resolved fluorescence resonance energy transfer (TR-FRET) with a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.

Methodology:

  • Cell Culture: A suitable B-cell lymphoma cell line (e.g., U2932, Pfeiffer) is cultured to the appropriate density.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or DMSO for a specific duration.

  • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (p-BTK Y223). A primary antibody for total BTK is used on a separate blot or after stripping the first antibody to serve as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: The band intensities for p-BTK and total BTK are quantified, and the ratio of p-BTK to total BTK is calculated to determine the extent of inhibition at each compound concentration. The EC50 value is then calculated.

Conclusion

This compound stands out as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the covalent modification of Cys481, leads to effective and sustained inhibition of the BCR signaling pathway. The compound's impressive selectivity profile suggests a favorable safety profile with a reduced likelihood of off-target effects. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent. The combination of potent activity, high selectivity, and a well-defined mechanism of action makes this compound a valuable tool for both basic research into B-cell biology and the clinical development of novel treatments for B-cell-driven diseases.

References

The Structure-Activity Relationship of CHMFL-BTK-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure-activity relationship (SAR) of CHMFL-BTK-01, a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document outlines the key structural features of this compound that contribute to its efficacy and selectivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[1][2] this compound was developed through a structure-based drug design approach to achieve high potency and selectivity, particularly avoiding off-target effects on other kinases with similar active site cysteine residues, such as BMX, JAK3, and EGFR.

The full chemical name of this compound is N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide. It exerts its inhibitory effect by forming a covalent bond with the Cysteine 481 (Cys481) residue in the active site of BTK.

Data Presentation: Structure-Activity Relationship

The development of this compound involved systematic modifications of a lead compound to optimize its binding affinity, selectivity, and covalent reactivity. While a detailed quantitative table of all analogues is not publicly available, the key SAR insights from the discovery process are summarized below. The core scaffold consists of a central pyridinone ring, a substituted aminophenyl ring bearing the acrylamide (B121943) warhead, and a benzamide (B126) moiety.

Compound/ModificationKey Structural FeatureBTK IC50 (nM)Kinase SelectivityKey Findings
This compound Acrylamide warhead, morpholine-4-carbonyl group, and 4-(tert-butyl)benzamide moiety.7High (S score (35) = 0.00 at 1 µM)Highly potent and selective irreversible inhibitor. The specific combination of substituents is crucial for optimal activity and selectivity.
Analogues with modified "warheads"Variations of the electrophilic group (e.g., propiolamide, vinyl sulfonamide).Data not availableData not availableThe acrylamide group was identified as the optimal covalent warhead for irreversible binding to Cys481.
Modifications of the morpholine (B109124) groupAlterations to the morpholine ring system.Data not availableData not availableThe morpholine-4-carbonyl moiety is critical for maintaining high potency, likely through favorable interactions within the binding pocket.
Variations of the benzamide moietySubstitution changes on the terminal benzamide ring.Data not availableData not availableThe 4-(tert-butyl)benzamide group contributes significantly to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro BTK Kinase Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a master mix containing the kinase buffer, BTK enzyme, and substrate.

  • Add 2 µL of the enzyme master mix to each well.

  • Prepare a 2X ATP solution in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan™)

This method is used to assess the selectivity of a compound against a large panel of kinases.

Principle: The KINOMEscan™ assay is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Procedure (General):

  • A solution of the test compound (e.g., 1 µM this compound) is prepared.

  • The compound is incubated with a panel of 468 kinases, each tagged with a unique DNA identifier.

  • The kinase-compound mixtures are passed over a column containing an immobilized, broad-spectrum kinase inhibitor.

  • Kinases that are not bound by the test compound will be captured by the immobilized inhibitor.

  • The amount of each kinase remaining in the eluate is quantified by qPCR using the DNA tags.

  • The results are reported as a percentage of the DMSO control, and a selectivity score (S score) is calculated. A lower S score indicates higher selectivity.

BTK Cys481Ser Mutant Rescue Experiment

This experiment is performed to confirm that the inhibitor's mechanism of action is through covalent modification of the Cys481 residue.

Part 1: Site-Directed Mutagenesis

  • A plasmid containing the wild-type BTK gene is used as a template.

  • Primers containing the desired mutation (TGC codon for Cysteine to TCC for Serine) are designed.

  • PCR is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

  • The parental, non-mutated DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

  • The mutated plasmid is transformed into competent E. coli cells for amplification.

  • The sequence of the mutated plasmid is confirmed by DNA sequencing.

Part 2: Kinase Assay with Mutant Enzyme

  • The wild-type BTK and the BTK C481S mutant proteins are expressed and purified.

  • The in vitro kinase inhibition assay (as described in 3.1) is performed with both the wild-type and mutant enzymes.

  • The IC50 of the test compound is determined for both enzymes. A significant increase in the IC50 for the C481S mutant compared to the wild-type enzyme confirms that the compound's primary mechanism of inhibition is through covalent binding to Cys481.

Cellular BTK Autophosphorylation Assay

This assay measures the ability of a compound to inhibit BTK activity within a cellular context.

Materials:

  • B-cell lymphoma cell lines (e.g., U2932, Pfeiffer)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent detection reagents

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compound for a specified period.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total BTK as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of BTK autophosphorylation.

Cell Cycle Analysis

This assay determines the effect of a compound on the cell cycle progression.

Materials:

Procedure:

  • Treat cells with the test compound for the desired time (e.g., 24, 48 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay

This assay is used to quantify the induction of apoptosis by a compound.

Materials:

  • Cells (e.g., U2932, Pfeiffer)

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest both the adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • The cell populations are identified as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kappaB NF-κB Ca_PKC->NF_kappaB NFAT NFAT Ca_PKC->NFAT MAPK MAPK Ca_PKC->MAPK Proliferation Cell Proliferation & Survival NF_kappaB->Proliferation NFAT->Proliferation MAPK->Proliferation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Irreversible Inhibition Mechanism

Irreversible_Inhibition BTK_Active_Site BTK Active Site Cys481-SH Covalent_Complex Covalently Modified BTK BTK-S-CHMFL-BTK-01 BTK_Active_Site->Covalent_Complex Covalent Bond Formation (Michael Addition) CHMFL_BTK_01 This compound Acrylamide Warhead CHMFL_BTK_01->BTK_Active_Site:cys481 Reversible Binding

Caption: Mechanism of irreversible inhibition of BTK by this compound via covalent bond formation with Cys481.

Experimental Workflow for Cellular BTK Autophosphorylation Assay

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., U2932 cells) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-pBTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Workflow for determining the inhibition of BTK autophosphorylation in cells using Western blotting.

This guide provides a comprehensive overview of the structure-activity relationship of this compound based on currently available information. For further in-depth study, it is recommended to consult the primary research article.

References

In-Depth Technical Guide: Covalent Binding of CHMFL-BTK-01 to Cys481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the irreversible binding of CHMFL-BTK-01 to cysteine 481 (Cys481) of Bruton's tyrosine kinase (BTK), a critical interaction for its potent and selective inhibitory activity. This document details the quantitative data, experimental protocols, and underlying signaling pathways, offering valuable insights for researchers in kinase inhibitor development and cancer biology.

Core Concept: Irreversible Inhibition of BTK

This compound is a highly potent and selective irreversible inhibitor of BTK.[1][2] Its mechanism of action involves the formation of a covalent bond with the Cys481 residue located in the ATP-binding site of the BTK enzyme. This irreversible binding permanently inactivates the kinase, leading to the downstream inhibition of B-cell receptor (BCR) signaling pathways crucial for the proliferation and survival of malignant B-cells.

The acrylamide (B121943) "warhead" in the structure of this compound is the key functional group that reacts with the thiol group of Cys481, forming a stable covalent adduct. This targeted covalent approach provides high potency and prolonged duration of action.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

ParameterValueDescriptionReference
IC50 (BTK) 7 nMThe half maximal inhibitory concentration against purified BTK enzyme.[1][2]
EC50 (BTK Y223 Autophosphorylation) <30 nMThe half maximal effective concentration for inhibiting BTK autophosphorylation at Tyr223 in cellular assays.[1]
KINOMEscan Selectivity Score (S score (35) at 1 µM) 0.00A measure of selectivity against a panel of 468 kinases, with a lower score indicating higher selectivity.[1]

Experimental Confirmation of Covalent Binding

The covalent binding of this compound to Cys481 has been rigorously validated through multiple experimental approaches.

Mass Spectrometry Analysis

Mass spectrometry is a definitive method to confirm covalent modification of a protein by an inhibitor. An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Recombinant human BTK protein is incubated with a molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to proceed. A control sample with DMSO is run in parallel.

  • Desalting: The reaction mixture is desalted to remove unbound inhibitor using a method such as a Zeba Spin Desalting Column.

  • LC-MS Analysis: The desalted protein samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is typically denatured and analyzed on a reverse-phase C4 column.

  • Data Analysis: The resulting mass spectra are deconvoluted to determine the intact mass of the protein. A mass shift equal to the molecular weight of this compound in the treated sample compared to the DMSO control confirms covalent binding.

Cysteine-Serine Mutation Rescue Experiment

To further confirm that the irreversible inhibition is dependent on the Cys481 residue, a site-directed mutagenesis experiment is performed. The Cys481 residue is mutated to a serine (C481S), which lacks the reactive thiol group required for covalent bond formation.

Experimental Protocol: BTK Cys481S Mutant Kinase Assay

  • Protein Expression and Purification: Both wild-type (WT) BTK and the Cys481S mutant are expressed (e.g., in HEK293T cells) and purified.

  • Kinase Activity Assay: The enzymatic activity of both WT and C481S BTK is measured in the presence of varying concentrations of this compound. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

    • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase (WT or C481S), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the inhibitor at various concentrations.

    • Incubation: The reaction is incubated at 30°C for a set period (e.g., 45-60 minutes).

    • Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis: The IC₅₀ values are calculated for both WT and C481S BTK. A significant loss of inhibitory potency against the C481S mutant compared to the WT enzyme confirms that Cys481 is the target of covalent modification.

X-Ray Crystallography

The co-crystal structure of this compound bound to BTK provides direct visual evidence of the covalent bond formation with Cys481 and reveals the precise binding mode of the inhibitor within the ATP-binding pocket. The primary publication confirms that an X-ray crystal structure was obtained, validating the irreversible binding mode.[1]

Kinase Selectivity Profiling

The high selectivity of this compound is a key attribute that minimizes off-target effects. This has been demonstrated using the KINOMEscan™ platform, a competition-based binding assay.

Experimental Protocol: KINOMEscan™ Profiling

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Procedure: this compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of human kinases (e.g., 468 kinases and mutants).

  • Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. The selectivity score (S score) is calculated, where a lower score indicates that the inhibitor binds to fewer off-target kinases. The S score (35) of 0.00 for this compound at 1 µM indicates exceptional selectivity.[1]

Cellular Effects of this compound

The covalent inhibition of BTK by this compound translates into potent cellular effects in B-cell lymphoma cell lines.

Inhibition of BTK Autophosphorylation

Inhibition of BTK activity within cells is confirmed by measuring the reduction in autophosphorylation at tyrosine 223 (Y223).

Experimental Protocol: Western Blot Analysis of p-BTK (Y223)

  • Cell Treatment: B-cell lymphoma cell lines (e.g., U2932, Pfeiffer) are treated with increasing concentrations of this compound for a specified time.

  • Cell Lysis: Cells are lysed, and protein concentrations are determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.

  • Analysis: The levels of p-BTK are normalized to total BTK to determine the concentration-dependent inhibition of BTK activity. This compound potently inhibits BTK Y223 autophosphorylation with an EC₅₀ of less than 30 nM.[1]

Cell Cycle Arrest and Apoptosis

Inhibition of the BCR signaling pathway by this compound leads to cell cycle arrest and induction of apoptosis in B-cell lymphoma cells.[1]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated with this compound for a defined period (e.g., 24-48 hours).

  • Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.

  • Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. This compound has been shown to arrest cells in the G0/G1 phase.[1]

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Cells are treated with this compound for a specified time.

  • Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 Cys481 Cys481 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK) Ca_PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Covalent Binding

Caption: BTK Signaling Pathway and Inhibition by this compound.

Covalent_Binding_Workflow cluster_biochemical Biochemical Confirmation cluster_cellular Cellular Confirmation MassSpec Mass Spectrometry Conclusion Conclusion: Covalent binding to Cys481 confirmed MassSpec->Conclusion CysMutAssay Cys481S Mutant Assay CysMutAssay->Conclusion Xtal X-Ray Crystallography Xtal->Conclusion pBTK p-BTK Western Blot CellCycle Cell Cycle Analysis pBTK->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis Apoptosis->Conclusion Start Hypothesis: This compound is a covalent inhibitor Start->MassSpec Start->CysMutAssay Start->Xtal Start->pBTK

Caption: Experimental Workflow for Confirming Covalent Binding.

References

CHMFL-BTK-01: A Technical Guide to Bruton's Tyrosine Kinase (BTK) Occupancy Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BTK-01 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) that covalently binds to the Cys481 residue in the ATP binding pocket.[1][2] This technical guide provides an in-depth overview of the methodologies used to assess the target engagement of this compound through BTK occupancy assays. Detailed experimental protocols, data presentation strategies, and visualizations of the underlying biological pathways and experimental workflows are included to support researchers in the preclinical and clinical development of this and other covalent BTK inhibitors.

Introduction to this compound and BTK Occupancy

This compound has demonstrated significant potency as an irreversible BTK inhibitor.[3][4][5] Understanding the degree to which this compound engages its target, BTK, within a biological system is critical for establishing its pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining optimal dosing strategies. BTK occupancy assays are indispensable tools for quantifying the percentage of BTK molecules that are bound by an inhibitor at a given time and concentration.

Mechanism of Action

This compound is a covalent inhibitor, meaning it forms a stable, long-lasting bond with its target protein.[1][2] This irreversible binding offers the potential for sustained target inhibition even after the unbound drug has been cleared from circulation.

Quantitative Profile of this compound

The following table summarizes key in vitro potency and cellular activity data for this compound.

ParameterValueAssay/Source
Biochemical Potency
IC50 (recombinant BTK)7 nMBiochemical Kinase Assay[2][3]
Cellular Potency
EC50 (BTK Y223 auto-phosphorylation inhibition)<30 nMCellular Functional Assay[2][3]

BTK Signaling Pathway

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[6] Upon BCR engagement, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which in turn modulate transcription factors like NF-κB and NFAT.[6] These pathways are crucial for the expression of genes involved in cell proliferation, differentiation, and cytokine secretion.[6]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCβ DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_Flux->Downstream PKC->Downstream Cellular_Response Cellular Responses (Proliferation, Survival, Cytokine Release) Downstream->Cellular_Response CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibition

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols for BTK Occupancy Assays

While a specific, published BTK occupancy assay protocol for this compound is not currently available, established methodologies for other covalent BTK inhibitors can be readily adapted. The following sections detail two common and robust approaches: a probe-based ELISA and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Probe-Based BTK Occupancy ELISA

This method relies on a biotinylated covalent probe that binds to the same Cys481 residue as this compound. The amount of probe that can bind is inversely proportional to the occupancy of BTK by the inhibitor.

Experimental Protocol:

  • Sample Collection and Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Treat the isolated PBMCs with varying concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours) at 37°C.

    • Wash the cells rapidly with ice-cold Phosphate-Buffered Saline (PBS) to remove any unbound inhibitor.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

  • ELISA Procedure:

    • Coat a high-binding 96-well ELISA plate with a BTK-specific capture antibody overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

    • Add normalized cell lysates to the wells and incubate for 1-2 hours to allow BTK to be captured by the antibody.

    • Wash the plate thoroughly.

    • Add a biotinylated covalent BTK probe (targeting Cys481) and incubate to allow the probe to bind to any unoccupied BTK.

    • Wash the plate to remove the unbound probe.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

    • Wash the plate and add a suitable HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The signal generated is proportional to the amount of free (unoccupied) BTK.

    • Calculate the percentage of free BTK relative to the vehicle-treated control.

    • Calculate BTK occupancy as: % Occupancy = 100 - (% Free BTK).

    • Plot the % Occupancy against the concentration of this compound to determine the EC50 for target occupancy.

ELISA_Workflow cluster_plate ELISA Plate Well Capture_Ab 1. Coat with Capture Ab (anti-BTK) Block 2. Block Capture_Ab->Block Lysate 3. Add Cell Lysate (contains BTK) Block->Lysate Probe 4. Add Biotinylated Covalent Probe Lysate->Probe Strep_HRP 5. Add Streptavidin-HRP Probe->Strep_HRP Substrate 6. Add Substrate & Read Signal Strep_HRP->Substrate Analysis Calculate % Occupancy Substrate->Analysis PBMCs Isolate PBMCs Treat Treat with this compound PBMCs->Treat Lyse Lyse Cells Treat->Lyse Lyse->Lysate

Caption: Workflow for the Probe-Based BTK Occupancy ELISA.

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a more advanced, homogeneous (no-wash) assay that can simultaneously measure both free and total BTK in the same sample, which can improve accuracy.[7][8]

Principle:

The assay uses a terbium (Tb)-conjugated anti-BTK antibody as a FRET donor. Two different acceptors are used:

  • A fluorescently labeled covalent probe (or a biotinylated probe with a fluorescently labeled streptavidin) that binds to unoccupied BTK.

  • A second anti-BTK antibody labeled with a different fluorophore that binds to a distinct epitope on BTK, allowing for the measurement of total BTK.

Experimental Protocol:

  • Sample Preparation:

    • Prepare cell lysates from PBMCs treated with this compound as described in the ELISA protocol.

  • TR-FRET Assay Procedure:

    • In a microplate, combine the cell lysate with a master mix containing the Tb-conjugated anti-BTK antibody, the fluorescently labeled covalent probe, and the second fluorescently labeled anti-BTK antibody.

    • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths corresponding to the two acceptors.

  • Data Analysis:

    • The signal from the covalent probe acceptor is proportional to the amount of free BTK.

    • The signal from the second antibody acceptor is proportional to the total amount of BTK.

    • Calculate the ratio of free BTK to total BTK for each sample.

    • Normalize the data to the vehicle-treated control to determine the percentage of free BTK.

    • Calculate BTK occupancy as: % Occupancy = 100 - (% Free BTK).

TRFRET_Principle cluster_free_btk Free BTK Detection cluster_total_btk Total BTK Detection Donor_Ab1 Tb-anti-BTK Ab Free_BTK Unoccupied BTK Donor_Ab1->Free_BTK FRET1 FRET Signal 1 Acceptor_Probe Fluorescent Probe Acceptor_Probe->Free_BTK Donor_Ab2 Tb-anti-BTK Ab Total_BTK Total BTK Donor_Ab2->Total_BTK FRET2 FRET Signal 2 Acceptor_Ab Fluorescent anti-BTK Ab Acceptor_Ab->Total_BTK CHMFL_BTK_01 This compound CHMFL_BTK_01->Free_BTK Reduces

Caption: Principle of the TR-FRET based BTK occupancy assay.

Expected Outcomes and Data Interpretation

A successful BTK occupancy assay with this compound should demonstrate a concentration-dependent increase in BTK occupancy. The resulting EC50 value for target occupancy can be compared with the EC50 for the inhibition of downstream signaling events (e.g., BTK Y223 auto-phosphorylation) and cellular endpoints (e.g., inhibition of proliferation) to build a comprehensive understanding of the drug's mechanism of action. This data is crucial for correlating drug exposure with target engagement and ultimately with therapeutic efficacy in vivo.

Conclusion

The assessment of BTK occupancy is a cornerstone in the development of covalent inhibitors like this compound. The detailed protocols for probe-based ELISA and TR-FRET assays provided in this guide offer robust frameworks for researchers to quantify the target engagement of this compound. The resulting data will be instrumental in guiding dose selection for in vivo studies and clinical trials, ultimately contributing to the successful development of this promising therapeutic agent.

References

A Technical Guide to CHMFL-BTK-01: A Highly Selective Irreversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CHMFL-BTK-01, a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). This document details its chemical properties, mechanism of action, and key experimental data, offering valuable insights for researchers in oncology, immunology, and drug discovery.

Core Compound Information

Full Chemical Name: N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide[1][2]

This compound is a novel, structurally complex small molecule designed to covalently bind to the Cysteine 481 (Cys481) residue in the active site of BTK, leading to its irreversible inhibition.[1][3] This targeted covalent inhibition strategy contributes to its high potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.

ParameterValueDescription
BTK IC50 7 nMThe half maximal inhibitory concentration against BTK in a biochemical assay.[1][3][4]
BTK Y223 EC50 <30 nMThe half maximal effective concentration for inhibiting BTK Y223 autophosphorylation in cells.[1]
KINOMEscan S score (35) 0.00 (at 1 µM)A measure of kinase selectivity, with a lower score indicating higher selectivity. Tested against 468 kinases/mutants.[1][3]
Cell LineGI50Description
U2932 2.4 µMThe half maximal growth inhibition concentration in U2932 lymphoma cells.
Pfeiffer Not specifiedShowed induction of apoptosis.
SU-DHL-2 3 µMThe half maximal growth inhibition concentration in SU-DHL-2 lymphoma cells.[4]
U-937 4.8 µMThe half maximal growth inhibition concentration in U937 lymphoma cells.[4]

Mechanism of Action: Irreversible BTK Inhibition

This compound functions as an irreversible inhibitor of BTK by forming a covalent bond with the Cys481 residue within the enzyme's active site. This mechanism is confirmed by X-ray crystal structure analysis and cysteine-serine mutation experiments.[1][3] The acrylamide (B121943) moiety of this compound acts as a Michael acceptor, reacting with the thiol group of Cys481. This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.

Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Its inhibition by this compound disrupts this cascade, which is crucial for B-cell proliferation, differentiation, and survival. The diagram below illustrates the simplified BCR signaling pathway and the point of inhibition by this compound.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB_AP1 NF-κB / AP-1 Ca_PKC->NF_kB_AP1 Cell_Response B-Cell Proliferation, Survival, Differentiation NF_kB_AP1->Cell_Response

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the inhibitory activity of this compound against purified BTK.

  • Reaction Setup: A reaction mixture containing recombinant BTK enzyme, ATP, and a suitable substrate is prepared in a multi-well plate.

  • Inhibitor Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: The reaction is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • ATP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A kinase detection reagent is added to convert the ADP generated by the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated and thus the kinase activity. The IC50 value is then calculated from the dose-response curve.

Western Blot for BTK Autophosphorylation

This method assesses the cellular potency of this compound by measuring the inhibition of BTK autophosphorylation at Tyr223.

  • Cell Culture and Treatment: A suitable B-cell lymphoma cell line (e.g., U2932) is cultured and then treated with varying concentrations of this compound.

  • Cell Lysis: After incubation, the cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the EC50 value.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblot Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Data Analysis (EC₅₀) Detection->Analysis

Caption: General workflow for Western Blot analysis of BTK autophosphorylation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent that lyses the cells and measures ATP content as an indicator of cell viability is added. The resulting luminescence is measured.

  • Data Analysis: The absorbance or luminescence values are used to generate a dose-response curve and calculate the GI50 value.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of BTK with demonstrated activity in biochemical and cellular assays. Its well-defined mechanism of action and significant anti-proliferative effects in B-cell lymphoma cell lines make it a valuable pharmacological tool for studying BTK-related pathologies and a promising lead compound for the development of novel targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the In Vitro Kinase Profile of CHMFL-BTK-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro kinase profile of CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a highly potent and selective irreversible inhibitor of BTK.[1][2][3] Its inhibitory activity has been quantified against BTK and other kinases. A summary of its in vitro inhibitory profile is presented below.

Kinase TargetIC50 ValueKinome Scan Profile (at 1 µM)Reference
BTK 7 nM-[1][2][3]
BMX Activity completely abolishedS score (35) = 0.00 against 468 kinases[1][3]
JAK3 Activity completely abolishedS score (35) = 0.00 against 468 kinases[1][3]
EGFR Activity completely abolishedS score (35) = 0.00 against 468 kinases[1][3]

Note: The KINOMEscan platform was utilized to assess the selectivity of this compound against a panel of 468 kinases and mutants. At a concentration of 1 µM, it demonstrated a high selectivity profile with an S score (35) of 0.00.[1][3] While specific IC50 values for BMX, JAK3, and EGFR are not provided, their activity was reported to be completely abolished by the compound.[1][3]

Experimental Protocols

The characterization of this compound's kinase inhibition profile involves various biochemical assays. While the exact, detailed protocol for this specific compound is proprietary, the following sections describe generalized and standard methodologies commonly employed for such inhibitors, based on referenced procedures.

2.1. Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This type of assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A related compound, CHMFL-BTK-11, was evaluated using the ADP-Glo™ assay.[4][5]

Methodology:

  • Reaction Setup: The kinase reaction is initiated by combining the kinase (e.g., purified BTK), the substrate (a specific peptide or protein), and ATP in a reaction buffer.

  • Inhibitor Addition: A dilution series of the test compound (this compound) is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specified period at a controlled temperature (e.g., 1 hour at room temperature).

  • ADP Detection:

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce light. The luminescent signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The IC50 value is determined by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2.2. Kinase Binding Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of an inhibitor to displace a fluorescent tracer from the ATP binding site of the kinase.[6]

Methodology:

  • Reagent Preparation:

    • Kinase/Antibody Mixture: A europium (Eu)-labeled anti-tag antibody is mixed with the tagged kinase (e.g., GST-tagged BTK).

    • Tracer: An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) is diluted to the appropriate concentration.[6]

    • Test Compound: A serial dilution of this compound is prepared.

  • Assay Procedure:

    • 5 µL of the test compound is added to the wells of a microplate.

    • 5 µL of the kinase/antibody mixture is then added.

    • 5 µL of the tracer is added to initiate the binding reaction.[6]

  • Incubation: The plate is incubated for 1 hour at room temperature to allow the binding to reach equilibrium.[6]

  • FRET Measurement: The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is measured as the ratio of the acceptor (Alexa Fluor™ 647) emission to the donor (Eu) emission.

  • Data Analysis: In the absence of an inhibitor, the tracer binds to the kinase, bringing the Eu-antibody and the Alexa Fluor™ tracer in close proximity, resulting in a high FRET signal. An effective inhibitor like this compound displaces the tracer, leading to a decrease in the FRET signal. IC50 values are calculated from the dose-response curve of FRET signal versus inhibitor concentration.

Visualizations

3.1. Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for evaluating the in vitro profile of a kinase inhibitor.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis cluster_selectivity Selectivity Profiling Compound Test Compound (this compound) Assay_Setup Assay Plate Setup (Serial Dilutions) Compound->Assay_Setup KinomeScan Kinome-wide Screen (e.g., KINOMEscan) Compound->KinomeScan Kinase Purified Kinase (e.g., BTK) Kinase->Assay_Setup Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Assay_Setup Incubation Kinase Reaction & Incubation Assay_Setup->Incubation Signal_Detection Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Dose_Response Dose-Response Curve Generation Raw_Data->Dose_Response IC50 IC50 Value Calculation Dose_Response->IC50 Selectivity_Score Selectivity Score (S-Score) Calculation KinomeScan->Selectivity_Score

Caption: Workflow for in vitro kinase inhibitor profiling.

3.2. Simplified B-Cell Receptor (BCR) Signaling Pathway

This compound targets BTK, a critical kinase in the B-cell receptor signaling pathway. The diagram below illustrates the position of BTK in this cascade and the inhibitory action of this compound.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk LYN, SYK BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->BTK Inhibition

Caption: Role of BTK in BCR signaling and its inhibition.

References

CHMFL-BTK-01: An In-Depth Technical Guide to Off-Target Kinase Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BTK-01 is an irreversible inhibitor of Bruton's tyrosine kinase (BTK) with high potency, exhibiting an IC50 of 7 nM.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical regulator of B-cell proliferation and survival, making it a prime target for therapies against B-cell malignancies and autoimmune disorders. The development of highly selective kinase inhibitors is paramount to minimize off-target effects and associated toxicities. This technical guide provides a comprehensive overview of the off-target kinase screening of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Off-Target Kinase Profiling

The selectivity of this compound was extensively profiled using the KINOMEscan™ platform, a competition binding assay. The screening was performed against a panel of 468 kinases and mutants at a concentration of 1 µM.[1][3]

KINOMEscan™ Selectivity Data

The KINOMEscan™ results demonstrated the high selectivity of this compound, yielding a selectivity score (S score (35)) of 0.00.[1][3] The S score is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited beyond a certain threshold by the total number of kinases tested. An S score of 0.00 at a 35% inhibition threshold indicates that no significant off-target binding was observed for any of the 468 kinases tested at a 1 µM concentration.

Table 1: KINOMEscan™ Screening Summary for this compound

ParameterValue
CompoundThis compound
Screening PlatformKINOMEscan™
Number of Kinases Screened468
Compound Concentration1 µM
Selectivity Score (S score (35))0.00

Note: The full quantitative dataset from the KINOMEscan™, including the percentage of inhibition for each of the 468 kinases, is not publicly available in the primary literature. The selectivity score represents a summary of this comprehensive screening.

Evaluation of Specific Off-Target Kinases: BMX, JAK3, and EGFR

Several publications have specifically mentioned the activity of this compound against Bone Marrow X-linked (BMX) kinase, Janus kinase 3 (JAK3), and Epidermal Growth Factor Receptor (EGFR). However, there are conflicting reports regarding the inhibitory activity of this compound against these kinases.

Experimental Protocols

The following sections detail the general methodologies for the key experimental assays used in the evaluation of this compound's kinase selectivity.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ assay platform is a well-established method for assessing kinase inhibitor selectivity. The general principle of the assay is as follows:

Experimental Workflow for KINOMEscan™ Assay

G cluster_0 Assay Components cluster_1 Competition Binding cluster_2 Quantification Kinase Kinase-tagged Phage AssayWell Assay Well Incubation Kinase->AssayWell Ligand Immobilized Ligand Ligand->AssayWell Compound Test Compound (this compound) Compound->AssayWell qPCR Quantitative PCR (qPCR) AssayWell->qPCR Measure bound kinase Data Data Analysis (% Inhibition) qPCR->Data

Caption: A simplified workflow of the KINOMEscan™ competition binding assay.

Methodology:

  • Assay Principle: The assay is based on a competitive binding format where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Components: The assay utilizes three main components: a DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Procedure: The kinase, immobilized ligand, and test compound are incubated together to allow for binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.

  • Data Analysis: Results are typically reported as the percentage of the control (%Ctrl), where a lower percentage signifies greater inhibition.

ADP-Glo™ Kinase Assay (General Protocol for BMX, JAK3, EGFR)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay can be used to determine the IC50 values of inhibitors.

Signaling Pathway for ADP-Glo™ Assay

G cluster_0 Kinase Reaction cluster_1 Signal Generation ATP ATP ADP ADP ATP->ADP Kinase Substrate Substrate Substrate->ADP Kinase Kinase (e.g., BMX, JAK3, EGFR) Kinase->ADP Inhibitor This compound Inhibitor->Kinase inhibits ATP_depletion ADP-Glo™ Reagent (Stop & ATP Depletion) ADP->ATP_depletion ADP_to_ATP Kinase Detection Reagent (ADP to ATP) ATP_depletion->ADP_to_ATP Luciferase Luciferase/Luciferin (Light Production) ADP_to_ATP->Luciferase Luminescence Luminescence Signal Luciferase->Luminescence

Caption: The principle of the ADP-Glo™ kinase assay for measuring kinase activity.

Methodology:

  • Kinase Reaction: The kinase (e.g., BMX, JAK3, or EGFR), its substrate, and ATP are incubated in a buffer system. To test for inhibition, varying concentrations of this compound are included in the reaction.

  • Termination and ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial amount of ADP produced.

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from a dose-response curve.

Conclusion

This compound demonstrates a high degree of selectivity based on the KINOMEscan™ screening against 468 kinases, with a selectivity score of 0.00 at a 1 µM concentration. This indicates a favorable off-target profile, which is a desirable characteristic for a therapeutic kinase inhibitor. However, the conflicting reports on its activity against BMX, JAK3, and EGFR, coupled with the lack of publicly available, detailed quantitative data from the comprehensive kinase panel, underscore the importance of accessing complete datasets for a thorough evaluation of a compound's selectivity. The experimental protocols provided herein offer a foundational understanding of the methodologies employed in such selectivity profiling. For a definitive and comprehensive assessment, the full KINOMEscan™ data and clarification of the conflicting results on key off-target kinases are essential.

References

CHMFL-BTK-01: A Technical Guide to its Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BTK-01 is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a critical therapeutic target for a variety of B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound and its closely related analog, CHMFL-BTK-11. It includes a detailed summary of their inhibitory activities, effects on cellular pathways, and representative experimental protocols for assessing their mechanism of action.

Introduction to this compound

This compound is a novel, irreversible BTK inhibitor that functions by covalently binding to the Cys481 residue in the active site of BTK.[1] This specific binding leads to the potent and selective inhibition of BTK's kinase activity.[1] Its high selectivity profile minimizes off-target effects, making it a valuable tool for studying BTK-related signaling pathways and a promising candidate for therapeutic development.[1] This guide will delve into the specific downstream consequences of BTK inhibition by this compound and the analogous compound CHMFL-BTK-11, providing researchers with the necessary information to understand and further investigate their biological activities.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound and CHMFL-BTK-11 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound and Analogs

CompoundTargetIC50 (nM)Assay Type
This compoundBTK7Biochemical Kinase Assay
CHMFL-BTK-11BTK26.82ADP-Glo™ Biochemical Assay
CHMFL-BTK-11JAK3227ADP-Glo™ Biochemical Assay
CHMFL-BTK-12 (reversible analog)BTK>10,000ADP-Glo™ Biochemical Assay

Table 2: Cellular Inhibitory Activity of this compound and Analogs

CompoundEffectEC50 (nM)Cell Line
This compoundInhibition of BTK Y223 auto-phosphorylation<30Not Specified
CHMFL-BTK-11Inhibition of BTK Y223 auto-phosphorylation<100Ramos
CHMFL-BTK-11Inhibition of PLCγ2 Y1217 phosphorylation300Ramos
CHMFL-BTK-11Inhibition of ERK phosphorylation300Ramos
CHMFL-BTK-11Inhibition of AKT S473 phosphorylation1000Ramos

Downstream Signaling Pathways Modulated by this compound

BTK is a central node in the B-cell receptor signaling pathway. Its inhibition by this compound leads to the disruption of this cascade, impacting cell survival, proliferation, and cytokine production.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This ultimately results in the activation of transcription factors like NF-κB, which promotes B-cell proliferation and survival. This compound, by irreversibly inhibiting BTK, effectively blocks these downstream events.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT IP3_DAG IP3 / DAG PLCg2->IP3_DAG PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription NFkB->Transcription CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibition

BCR Signaling Pathway and this compound Inhibition.
Cellular Consequences of BTK Inhibition

The inhibition of BTK signaling by this compound and its analogs has been shown to have significant effects on B-cell function:

  • Inhibition of B-cell Proliferation: By blocking the BCR signaling pathway, these inhibitors prevent the proliferation of B-cells.

  • Induction of Apoptosis: this compound has been observed to induce apoptosis in U2932 and Pfeiffer cell lines.[2]

  • Cell Cycle Arrest: The compound causes cell cycle arrest in the G0/G1 phase in U2932 and Pfeiffer cells.[2]

  • Reduction of Inflammatory Cytokine Production: In studies with CHMFL-BTK-11, inhibition of BTK led to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the downstream effects of this compound. The following are representative protocols for key assays.

Disclaimer: The following are generalized protocols and may not reflect the exact procedures used in the cited literature for this compound, as the full-text experimental details were not available. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated BTK, PLCγ2, ERK, and AKT in cell lysates.

Western_Blot_Workflow A 1. Cell Treatment: Treat Ramos cells with this compound and stimulate with anti-IgM. B 2. Cell Lysis: Lyse cells to extract proteins. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Blocking: Block non-specific binding sites. E->F G 7. Primary Antibody Incubation: Incubate with phospho-specific primary antibodies (e.g., anti-pBTK, anti-pPLCγ2). F->G H 8. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection: Detect signal using chemiluminescence. H->I

Western Blotting Experimental Workflow.

Materials:

  • Ramos B-cells

  • This compound

  • Anti-IgM antibody

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific for BTK, PLCγ2, ERK, AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-incubate cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with anti-IgM for the appropriate time (e.g., 10-30 minutes).

  • Cell Lysis: Harvest the cells and wash with cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for each sample and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane thoroughly with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Proliferation Assay

This protocol measures the effect of this compound on B-cell proliferation.

Materials:

  • B-cell lines (e.g., Ramos, U2932)

  • This compound

  • Cell proliferation reagent (e.g., WST-1, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed B-cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Addition of Proliferation Reagent: Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • B-cell lines (e.g., U2932, Pfeiffer)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound is a highly potent and selective irreversible BTK inhibitor that effectively disrupts the BCR signaling pathway. Its ability to inhibit BTK autophosphorylation and the activation of downstream effectors like PLCγ2, ERK, and AKT translates into significant anti-proliferative and pro-apoptotic effects in B-cell lines. The detailed data and representative protocols provided in this guide serve as a valuable resource for researchers investigating the mechanism of action of this compound and its potential therapeutic applications in B-cell malignancies and autoimmune disorders. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

The Inhibitory Effect of CHMFL-BTK-01 on B-Cell Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell development, differentiation, and signaling. Its involvement in the B-cell receptor (BCR) signaling pathway makes it a prime therapeutic target for B-cell malignancies and autoimmune diseases. This technical guide focuses on CHMFL-BTK-01, a highly selective and irreversible inhibitor of BTK. It is important to note that while information is available for this compound, a closely related compound, CHMFL-BTK-11, has been more extensively studied in the context of B-cell activation. This document will primarily focus on the available data for this compound and supplement it with the more detailed findings related to CHMFL-BTK-11 to provide a comprehensive understanding of this class of inhibitors. Both compounds are part of a series of potent BTK inhibitors that function by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the related compound, CHMFL-BTK-11.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTarget/SystemReference
IC50 7 nMBTK[3][4]
EC50 <30 nMBTK Y223 auto-phosphorylation in cells[5]

Table 2: In Vitro Inhibitory Effects of CHMFL-BTK-11 on B-Cell Signaling and Function

ParameterConcentrationEffectCell TypeReference
BTK Y223 Phosphorylation <100 nMPotent blockadeRamos cells[6][7]
PLCγ2 Y1217 Phosphorylation 300 nMInhibitionRamos cells[6][7]
ERK Phosphorylation 300 nMInhibitionRamos cells[6][7]
AKT S473 Phosphorylation 1000 nMInhibitionRamos cells[6][7]
Normal Human B-cell Proliferation (GI50) 0.8 µMModerate inhibitionPurified human B-cells[6]
TNFα Production Starting from 1 µMDose-dependent inhibitionHuman PBMC (LPS stimulated)[6]

Mechanism of Action and Signaling Pathway

This compound and CHMFL-BTK-11 are irreversible BTK inhibitors.[1][3] They form a covalent bond with the Cys481 residue within the ATP-binding pocket of BTK, leading to the irreversible inactivation of the enzyme.[1] This prevents the autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent phosphorylation of its downstream substrates.[3][6][7]

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a pivotal role. The inhibition of BTK by CHMFL-BTK compounds effectively blocks this signaling cascade, thereby inhibiting B-cell activation, proliferation, and survival.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) CD79 CD79A/B LYN_SYK LYN/SYK CD79->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Mobilization IP3->Ca_flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_flux->Downstream PKC->Downstream B_cell_activation B-Cell Activation, Proliferation, Survival Downstream->B_cell_activation CHMFL_BTK This compound CHMFL_BTK->BTK Inhibition

BCR Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of CHMFL-BTK inhibitors on B-cell activation.

1. BTK Phosphorylation Assay in Ramos Cells

  • Cell Line: Ramos, a human Burkitt's lymphoma cell line with high BTK expression.

  • Protocol:

    • Ramos cells are cultured in appropriate media and serum.

    • Cells are pre-incubated with varying concentrations of CHMFL-BTK-11 for a specified duration.

    • B-cell receptor signaling is stimulated by the addition of anti-IgM F(ab')2 fragments.[6][7]

    • Following stimulation, cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

    • Membranes are probed with primary antibodies specific for phosphorylated BTK (p-BTK Y223), total BTK, and other downstream signaling molecules like p-PLCγ2 and p-ERK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

2. B-Cell Proliferation Assay

  • Cells: Purified human B-cells or peripheral blood mononuclear cells (PBMCs).

  • Protocol:

    • Primary B-cells or PBMCs are isolated from healthy donors.

    • Cells are cultured in the presence of various concentrations of the CHMFL-BTK inhibitor.

    • B-cell proliferation is stimulated using an appropriate mitogen, such as lipopolysaccharide (LPS).[6]

    • Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods like the MTT assay or by measuring the incorporation of tritiated thymidine (B127349) or BrdU.

3. Cytokine Production Assay

  • Cells: Human PBMCs.

  • Protocol:

    • PBMCs are plated and treated with different concentrations of the CHMFL-BTK inhibitor.

    • The cells are then stimulated with LPS to induce cytokine production.[6]

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentration of secreted cytokines, such as TNF-α, is measured using an enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Cell_Culture B-Cell Culture (e.g., Ramos, primary B-cells) Inhibitor_Treatment Incubate with This compound Cell_Culture->Inhibitor_Treatment Stimulation Stimulate B-Cell Activation (e.g., anti-IgM, LPS) Inhibitor_Treatment->Stimulation Phosphorylation Assess Protein Phosphorylation (Western Blot) Stimulation->Phosphorylation Proliferation Measure Cell Proliferation (MTT, BrdU assay) Stimulation->Proliferation Cytokine Quantify Cytokine Secretion (ELISA) Stimulation->Cytokine Data_Analysis Data Analysis and Interpretation Phosphorylation->Data_Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis

Workflow for Evaluating BTK Inhibitor Effects.

Conclusion

This compound is a potent and selective irreversible inhibitor of BTK. The available data, particularly when supplemented with findings for the closely related compound CHMFL-BTK-11, demonstrates its efficacy in blocking the BCR signaling pathway. By covalently binding to BTK, this compound effectively inhibits its kinase activity, leading to a downstream blockade of signaling events crucial for B-cell activation, proliferation, and cytokine production. These properties highlight the therapeutic potential of this compound and related compounds in the treatment of B-cell-driven diseases. Further research is warranted to fully elucidate the clinical utility of this promising BTK inhibitor.

References

Methodological & Application

Application Notes and Protocols: CHMFL-BTK-01 for Ramos Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CHMFL-BTK-01, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in studies involving the Ramos human Burkitt's lymphoma cell line. The provided protocols and data are intended to guide researchers in determining the optimal concentration for their specific experimental needs.

Introduction

This compound (also known as QL47) is a highly selective, covalent inhibitor of BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a key therapeutic target.[1][3] Ramos cells, a well-established model for Burkitt's lymphoma, express high levels of BTK and are sensitive to its inhibition. This document outlines the effective concentrations of this compound for inhibiting BTK activity, cell proliferation, and inducing apoptosis in Ramos cells, along with detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various assays performed on Ramos cells. These values provide a strong foundation for selecting the appropriate concentration range for your experiments.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell LineNotesReference
IC50 (BTK Kinase Activity) 7 nM-Biochemical assay.[1][2][4]
EC50 (BTK Autophosphorylation, Y223) 475 nMRamosInhibition of BTK autophosphorylation in a cellular context.[1][2]
EC50 (PLCγ2 Phosphorylation, Y759) 318 nMRamosInhibition of a key downstream effector of BTK.[1][2]

Table 2: Cellular Effects of this compound on Ramos Cells

EffectConcentrationTimeNotesReference
Inhibition of BTK Y223 Phosphorylation < 100 nM-Potent blockage of BTK autophosphorylation upon anti-IgM stimulation.
Inhibition of PLCγ2 Y1217 Phosphorylation 300 nM-Inhibition of a downstream signaling molecule.
Weak Inhibition of PLCγ2 Y759 & PLCγ1 Y783 Phosphorylation 1000 nM-Higher concentrations are required for weaker effects on these sites.
Complete Suppression of BTK Y223 Autophosphorylation 3.3 µM-Dose-dependent inhibition observed, with complete suppression at this concentration.[1][5]
Induction of G1 Cell Cycle Arrest Submicromolar-Associated with pronounced degradation of BTK protein.[1][2]
Induction of BTK Protein Degradation 1 µM-Leads to approximately 50% degradation of endogenous BTK.[1][5]
Inhibition of Cell Proliferation Submicromolar-Antiproliferative effects observed in B-cell lymphoma cell lines.[1]

Mandatory Visualizations

BTK Signaling Pathway in B-Cells

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates (Y551) BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Antigen Antigen Antigen->BCR Activation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibits (covalently)

Caption: Simplified BTK signaling pathway upon B-cell receptor activation and the inhibitory action of this compound.

Experimental Workflow: Western Blot for BTK Phosphorylation

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Ramos Seed Ramos Cells Treat_CHMFL Treat with this compound (e.g., 0.1 - 10 µM) Seed_Ramos->Treat_CHMFL Stimulate_IgM Stimulate with anti-IgM Treat_CHMFL->Stimulate_IgM Lyse_Cells Lyse Cells Stimulate_IgM->Lyse_Cells Quantify_Protein Quantify Protein (BCA) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Ab (p-BTK, total BTK, GAPDH) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect

Caption: A typical workflow for assessing the effect of this compound on BTK phosphorylation in Ramos cells via Western blotting.

Experimental Protocols

Cell Culture
  • Cell Line: Ramos (RA 1) ATCC® CRL-1596™

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculturing: Maintain cell density between 2 x 105 and 1 x 106 viable cells/mL.

Cell Proliferation Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

  • Cell Seeding: Seed Ramos cells in a 96-well plate at a density of 3 x 105 cells/mL in complete growth medium.[7]

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 µM to 10 µM.

  • Treatment: Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for BTK Phosphorylation

This protocol is based on methodologies described for analyzing BTK signaling in Ramos cells.[1][8]

  • Cell Treatment: Seed Ramos cells and starve in serum-free media for 2-4 hours. Treat with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 3.3 µM) for 1-2 hours.[1][5]

  • BCR Stimulation: Stimulate the cells with anti-IgM F(ab')2 fragments for 10-15 minutes to induce BTK phosphorylation.

  • Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated BTK.

Cell Cycle Analysis

This protocol is based on the observed effects of a similar BTK inhibitor on the Ramos cell cycle.[1]

  • Cell Treatment: Treat Ramos cells with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat Ramos cells with this compound (e.g., 1 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

This compound is a potent inhibitor of BTK signaling in Ramos cells. The optimal concentration for experimental use is dependent on the specific biological question being addressed. For inhibition of BTK phosphorylation, concentrations in the nanomolar range are effective. For inducing downstream cellular effects such as cell cycle arrest and apoptosis, submicromolar to low micromolar concentrations are recommended. Researchers should perform dose-response experiments to determine the precise optimal concentration for their specific assay conditions.

References

Application Notes and Protocols for CHMFL-BTK-01 in U2932 and Pfeiffer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BTK-01 is a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies. This compound covalently binds to the Cys481 residue in the BTK active site, leading to the inhibition of its kinase activity.[2][4] This compound has been shown to inhibit BTK Y223 auto-phosphorylation, induce G0/G1 cell cycle arrest, and promote apoptosis in the diffuse large B-cell lymphoma (DLBCL) cell lines U2932 and Pfeiffer.[2][3][4][5][6] These application notes provide detailed protocols for studying the effects of this compound in these cell lines.

Data Presentation

The following tables summarize the in vitro activity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

Target/AssayCell LineIC50/EC50/GI50Reference
BTK (Biochemical Assay)N/AIC50: 7 nM[1][2][3]
BTK Y223 Auto-phosphorylationN/AEC50: <30 nM[2][3][4][5]
Cell Growth InhibitionU2932GI50: ~2.29 µM*[7]
Cell Growth InhibitionPfeifferGI50: 4.5 µM[1]

*Calculated from a pGI50 value of 5.64.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Irreversible Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation_Survival Cell Proliferation & Survival NF_kB->Proliferation_Survival

BTK Signaling Pathway Inhibition.

General Experimental Workflow

This diagram outlines a typical workflow for evaluating the efficacy of this compound in U2932 and Pfeiffer cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture_Cells Culture U2932 & Pfeiffer Cells Treat_Cells Treat with this compound (Dose-Response & Time-Course) Culture_Cells->Treat_Cells Viability Cell Viability (MTS Assay) Treat_Cells->Viability Western Western Blot (p-BTK, BTK, etc.) Treat_Cells->Western Apoptosis Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treat_Cells->Cell_Cycle IC50_Calc Calculate GI50 Viability->IC50_Calc Protein_Quant Quantify Protein Levels Western->Protein_Quant Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Workflow for this compound Evaluation.

Logical Flow of this compound Effects

This diagram illustrates the mechanism of action of this compound, from target engagement to cellular outcomes.

Logical_Flow Inhibitor This compound Target BTK Kinase Inhibitor->Target Covalent Binding Pathway Inhibition of BCR Signaling Target->Pathway Leads to Cellular_Effects Cellular Effects Pathway->Cellular_Effects Results in Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Proliferation Decreased Cell Proliferation Cellular_Effects->Proliferation

Mechanism of Action of this compound.

Experimental Protocols

Disclaimer: The following are generalized protocols and should be optimized for specific experimental conditions and equipment.

Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)

This protocol is for determining the GI50 value of this compound.

Materials:

  • U2932 or Pfeiffer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Culture U2932 or Pfeiffer cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

    • Add 100 µL of the diluted compound to the respective wells (this will result in a 2x dilution of your prepared concentrations).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.

Protocol 2: Western Blot for BTK Phosphorylation

This protocol is to assess the inhibition of BTK auto-phosphorylation.

Materials:

  • U2932 or Pfeiffer cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 2-4 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize protein bands using a chemiluminescence imager.

  • Analysis:

    • Quantify band intensities and normalize the phospho-BTK signal to total BTK and the loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify apoptosis induced by this compound.

Materials:

  • U2932 or Pfeiffer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat with this compound at relevant concentrations (e.g., 1x, 2x, and 5x GI50) for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within 1 hour.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

While it is reported that this compound induces apoptosis and G0/G1 cell cycle arrest in U2932 and Pfeiffer cells, specific quantitative data on the percentage of apoptotic cells or cells in G0/G1 phase was not available in the publicly accessible literature reviewed.

References

Application Notes and Protocols for CHMFL-BTK-01 Apoptosis Induction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BTK-01 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 7 nM.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical pharmacological target in various B-cell malignancies.[1] Inhibition of BTK has been shown to disrupt downstream survival signals, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for assessing the apoptosis-inducing effects of this compound in B-cell lymphoma cell lines, such as U2932 and Pfeiffer cells, where it has been reported to be effective.[1][3]

Mechanism of Action: BTK Inhibition and Apoptosis Induction

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK activates downstream pathways, including NF-κB and PI3K/AKT, which promote the transcription of pro-survival genes. These genes often include anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 itself and Mcl-1. By promoting the expression of these proteins, the BCR pathway helps malignant B-cells evade programmed cell death.

This compound irreversibly binds to a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity.[1] This inhibition disrupts the entire downstream signaling cascade. The loss of pro-survival signals leads to a decrease in the expression of anti-apoptotic proteins. The resulting imbalance between pro- and anti-apoptotic Bcl-2 family members compromises mitochondrial outer membrane integrity, leading to the activation of the intrinsic apoptosis pathway, characterized by caspase activation and eventual cell death.

BTK_Apoptosis_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCg2 BTK->PLCg2 Phosphorylation IP3_DAG IP3_DAG PLCg2->IP3_DAG NFkB NFkB IP3_DAG->NFkB Transcription Transcription NFkB->Transcription Translocation Anti_Apoptotic Anti_Apoptotic Transcription->Anti_Apoptotic Expression Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition CHMFL_BTK_01 CHMFL_BTK_01 CHMFL_BTK_01->BTK Irreversible Inhibition

Data Presentation: Illustrative Quantitative Data

The following tables summarize representative data from apoptosis and cell cycle assays on a sensitive B-cell lymphoma cell line (e.g., U2932) treated with this compound for 48 hours.

Note: The data presented below is for illustrative purposes and is intended to represent typical results based on the known activity of this compound. Actual results should be generated following the detailed protocols.

Table 1: Apoptosis Induction by this compound Measured by Annexin V/PI Staining

Treatment Concentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle (0.1% DMSO)92.5 ± 2.13.5 ± 0.84.0 ± 1.1
10 nM this compound78.2 ± 3.515.8 ± 2.26.0 ± 1.5
50 nM this compound55.6 ± 4.132.1 ± 3.812.3 ± 2.4
250 nM this compound25.1 ± 3.948.5 ± 4.526.4 ± 3.1

Table 2: Cell Cycle Analysis of Cells Treated with this compound

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (0.1% DMSO)45.3 ± 2.538.1 ± 1.916.6 ± 1.2
10 nM this compound58.9 ± 3.129.5 ± 2.411.6 ± 1.8
50 nM this compound72.4 ± 3.818.2 ± 2.19.4 ± 1.5
250 nM this compound81.5 ± 4.210.3 ± 1.78.2 ± 1.3

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

Treatment ConcentrationRelative Bcl-2 Expression (Fold Change vs. Vehicle)Relative Mcl-1 Expression (Fold Change vs. Vehicle)Relative Cleaved PARP Expression (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)1.001.001.00
10 nM this compound0.78 ± 0.090.81 ± 0.112.5 ± 0.4
50 nM this compound0.45 ± 0.060.52 ± 0.085.8 ± 0.9
250 nM this compound0.21 ± 0.040.29 ± 0.0512.3 ± 1.8

Experimental Protocols

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis A Seed Cells (e.g., U2932) B Treat with this compound (Varying Concentrations) A->B C1 Annexin V/PI Staining (Flow Cytometry) B->C1 C2 Cell Cycle Analysis (PI Staining, Flow Cytometry) B->C2 C3 Protein Expression (Western Blot) B->C3 D Quantify Apoptosis, Cell Cycle Distribution, Protein Levels C1->D C2->D C3->D

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

  • B-cell lymphoma cells (e.g., U2932, Pfeiffer)

  • This compound

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to acclimate overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 250 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Collect cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.

  • Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to each 100 µL cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • PI Staining: Add 5 µL of Propidium Iodide (typically 50 µg/mL) to each tube.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated cells (from Protocol 1, steps 1-3)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol (B145695), ice-cold

  • PI/RNase Staining Buffer (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest approximately 1 x 10^6 treated cells and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to PI to properly resolve the 2N (G0/G1) and 4N (G2/M) DNA content peaks. Analyze the resulting histogram using cell cycle analysis software.

Protocol 3: Western Blot for Apoptosis-Related Proteins

This protocol is used to quantify changes in the expression levels of key apoptosis regulatory proteins.

Materials:

  • Treated cells (from Protocol 1, steps 1-2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer system (e.g., PVDF membranes)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

References

Application Notes and Protocols for CHMFL-BTK-01 in a Raji Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BTK-01 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with potent in vitro activity.[1][2] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways, which are essential for the proliferation, survival, and differentiation of B-cells.[3] Dysregulation of the BCR signaling cascade is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3][4] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in a Raji xenograft mouse model, a common preclinical model for Burkitt's lymphoma.

While in vivo efficacy data for this compound in a Raji xenograft model is not publicly available, this document includes data from a comparable irreversible BTK inhibitor, QL47, in a Ramos Burkitt's lymphoma xenograft model to provide a representative example of expected outcomes.[3] Additionally, detailed protocols for establishing the Raji xenograft model, performing in vivo efficacy studies, and conducting pharmacodynamic analyses are provided.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/AssayReference
IC₅₀ (BTK) 7 nMBiochemical Kinase Assay[1][2]
EC₅₀ (BTK Y223 Autophosphorylation) <30 nMU2932 and Pfeiffer cells[2]
Cellular Effects Arrested cell cycle in G0/G1 phase, induced apoptosisU2932 and Pfeiffer cells[2]
Kinase Selectivity (S score (35) at 1 µM) 0.00 (across 468 kinases/mutants)KINOMEscan[2]
Representative In Vivo Efficacy of a Comparable BTK Inhibitor (QL47) in a Ramos Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (TGI)Body Weight ChangeReference
Vehicle Control N/A0%No significant change[3]
QL47 10 mg/kg, p.o., daily60%No significant change[3]
QL47 30 mg/kg, p.o., daily95%No significant change[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the BTK signaling pathway and a typical experimental workflow for evaluating a BTK inhibitor in a xenograft model.

BTK_Signaling_Pathway BTK Signaling Pathway in B-Cells BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NF_kB NF-κB Activation Calcium->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Raji Xenograft Model Experimental Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Raji_Culture Raji Cell Culture Cell_Harvest Cell Harvest & Preparation Raji_Culture->Cell_Harvest Tumor_Implantation Tumor Cell Implantation Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment This compound Treatment Tumor_Growth->Treatment Data_Collection Tumor & Body Weight Measurement Treatment->Data_Collection Tissue_Harvest Tissue Harvest Data_Collection->Tissue_Harvest PD_Analysis Pharmacodynamic Analysis Tissue_Harvest->PD_Analysis Toxicity_Analysis Toxicity Assessment Tissue_Harvest->Toxicity_Analysis

Caption: Workflow for evaluating this compound in a Raji xenograft model.

Experimental Protocols

Raji Cell Culture

Materials:

  • Raji cell line (ATCC® CCL-86™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Culture Raji cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days to maintain a density between 3 x 10⁵ and 1 x 10⁶ viable cells/mL.

  • Prior to injection, assess cell viability using Trypan Blue exclusion. Viability should be >95%.

Raji Xenograft Mouse Model Development

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • Cultured Raji cells

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • Syringes and needles (27-gauge)

Protocol:

  • Harvest Raji cells during their logarithmic growth phase.

  • Wash the cells twice with sterile, ice-cold PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor formation. Palpate the injection site starting 5-7 days post-injection.

  • Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

In Vivo Efficacy Study

Materials:

  • Tumor-bearing mice

  • This compound (formulated in an appropriate vehicle)

  • Vehicle control

  • Oral gavage needles

  • Digital calipers

  • Analytical balance

Protocol:

  • Administer this compound or vehicle control to the respective groups of mice at the predetermined dosing schedule (e.g., once daily oral gavage).

  • Measure tumor volumes and body weights of all mice 2-3 times per week.

  • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the excised tumors.

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Pharmacodynamic (BTK Occupancy) Assay

Materials:

  • Blood samples or tumor tissue from treated and control mice

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • BTK-specific antibodies

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Reagents for Western blotting or ELISA

Protocol (Western Blot for pBTK):

  • Collect blood samples or harvest tumor tissue at specified time points after the final dose of this compound.

  • Prepare protein lysates from the samples using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against phosphorylated BTK (pBTK) and total BTK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the ratio of pBTK to total BTK, which reflects the extent of BTK inhibition.

Toxicity Assessment

Protocol:

  • Monitor the general health and behavior of the mice daily throughout the study. Note any signs of distress, such as lethargy, ruffled fur, or abnormal posture.

  • Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.

  • For a more detailed analysis, collect major organs (e.g., liver, spleen, kidneys) and fix them in 10% neutral buffered formalin for subsequent histopathological evaluation.

These protocols provide a framework for the preclinical evaluation of this compound in a Raji xenograft model. Adherence to these detailed methods will ensure the generation of robust and reproducible data for assessing the therapeutic potential of this BTK inhibitor.

References

Application Notes and Protocols for BTK Inhibition in a Preclinical Model of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers Utilizing a Selective BTK Inhibitor in the Adjuvant-Induced Arthritis Rat Model

Note on Compound Specificity: The following application notes and protocols are based on published preclinical data for the selective Bruton's tyrosine kinase (BTK) inhibitor CHMFL-BTK-11 . While the initial request specified CHMFL-BTK-01, a thorough review of published literature did not yield data for this compound in an adjuvant-induced arthritis (AIA) rat model. The detailed in vivo arthritis data is available for the closely related, potent, and highly selective irreversible BTK inhibitor, CHMFL-BTK-11, from the same research program. This document, therefore, leverages the comprehensive dataset for CHMFL-BTK-11 to provide a detailed guide for researchers in the field.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in RA due to its pivotal role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are central to the pathogenesis of the disease.[1] Selective BTK inhibitors are being investigated for their potential to ameliorate the inflammatory response in RA.[2] This document provides detailed protocols and compiled data for the use of the selective BTK inhibitor CHMFL-BTK-11 in a rat model of adjuvant-induced arthritis (AIA), a well-established preclinical model for studying RA.[3]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Rat Model Induction

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).

Materials:

  • Sprague-Dawley (S.D.) rats[3]

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis[3][4]

  • 1 mL glass syringe with a 25-G needle[4]

  • Saline solution[3]

Procedure:

  • Animal Acclimatization: Acclimate S.D. rats to the facility for a minimum of one week prior to the experiment.

  • Adjuvant Preparation: Thoroughly resuspend the CFA solution before each injection by rolling the syringe between the hands to ensure a uniform suspension of Mycobacterium tuberculosis.[5]

  • Induction of Arthritis: On day 0, administer a single intradermal injection of 0.1 mL of CFA (10 mg/mL) into the plantar surface of the right hind paw of each rat.[3] A control group should be injected with 0.1 mL of saline.[3]

  • Monitoring Disease Progression: Monitor the animals daily for clinical signs of arthritis, which typically appear in the non-injected paws around day 12-14 and peak within 2-3 days of onset.[4][5]

CHMFL-BTK-11 Treatment Protocol

This protocol outlines the administration of CHMFL-BTK-11 and control substances to the AIA rat model.

Materials:

  • CHMFL-BTK-11[3]

  • Vehicle (e.g., DMSO)[3]

  • Positive Controls:

    • PCI-32765 (Ibrutinib)[3]

    • Methotrexate (MTX)[3]

  • Dosing vehicles and syringes for intraperitoneal (i.p.) injection.

Procedure:

  • Animal Grouping: On day 17 post-adjuvant injection, when arthritis is established, randomly assign rats to the following treatment groups:

    • Vehicle Control (AA model)[3]

    • CHMFL-BTK-11 (12.5 mg/kg/day, i.p.)[3][6]

    • PCI-32765 (25 mg/kg/day, i.p.)[3][6]

    • Methotrexate (MTX) (0.5 mg/kg/every 3 days, i.p.)[3][6]

    • Normal Control (no adjuvant)[3]

  • Drug Administration: Administer the compounds daily via intraperitoneal injection starting from day 17 for a specified duration (e.g., until the end of the study).[3]

  • Data Collection: Throughout the treatment period, regularly measure the following parameters:

    • Body weight[3]

    • Arthritis global assessment score[3]

    • Arthritis index[3]

    • Swollen joint count[3]

    • Paw swelling (plethysmometer)[3]

Assessment of Therapeutic Efficacy

This section details the methods for evaluating the effects of CHMFL-BTK-11 on the AIA model.

Procedures:

  • Clinical Scoring:

    • Arthritis Global Assessment: Score the severity of arthritis based on a predefined scale (details would be in supplemental data of the source).[3]

    • Arthritis Index: Grade each paw on a scale of 0-4 and sum the scores for all four paws.[3]

  • Measurement of Paw Edema: Quantify paw volume using a plethysmograph.[5]

  • Histopathological Analysis:

    • At the end of the study, euthanize the animals and collect ankle joints.

    • Fix, decalcify, and embed the joints in paraffin.

    • Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial proliferation, and joint damage.[6]

  • Biomarker Analysis:

    • Collect blood samples for serum analysis.

    • Measure levels of inflammatory cytokines (e.g., IL-6, IL-10) and autoantibodies (e.g., IgG1, IgG2a, IgM) using ELISA or other immunoassay techniques.[3][7]

    • Assess serum levels of bone metabolism markers such as Osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[6]

Quantitative Data Summary

The following tables summarize the quantitative data from the study of CHMFL-BTK-11 in the adjuvant-induced arthritis rat model.

Table 1: In Vivo Efficacy of CHMFL-BTK-11 on Clinical Parameters in AIA Rats [3][6]

Treatment GroupDosageBody Weight ChangeArthritis Global AssessmentArthritis Index
Vehicle (AA Model) -Significant LossHighHigh
CHMFL-BTK-11 12.5 mg/kg/daySignificantly AmelioratedSignificantly ReducedSignificantly Reduced
PCI-32765 25 mg/kg/dayModerate AmeliorationModerately ReducedModerately Reduced
Methotrexate (MTX) 0.5 mg/kg/3 daysModerate AmeliorationSignificantly ReducedModerately Reduced

Table 2: Effect of CHMFL-BTK-11 on Serum Biomarkers in AIA Rats [3][7]

Treatment GroupDosageSerum IgG1Serum IgG2aSerum IgMSerum IL-6Serum IL-10
Vehicle (AA Model) -ElevatedElevatedElevatedElevatedReduced
CHMFL-BTK-11 12.5 mg/kg/dayReduced to NormalReduced to NormalReduced to NormalReducedEnhanced
PCI-32765 25 mg/kg/dayReduced to NormalReduced Below NormalReduced to NormalN/AN/A
Methotrexate (MTX) 0.5 mg/kg/3 daysReduced to NormalReduced Below NormalReduced to NormalN/AN/A

Visualized Pathways and Workflows

BTK Signaling Pathway in Rheumatoid Arthritis

Bruton's tyrosine kinase is a key mediator in the signaling cascades of both B cells and myeloid cells, which are implicated in the pathology of rheumatoid arthritis.[8][9] In B cells, BTK is activated downstream of the B cell receptor (BCR), leading to the activation of pathways like NF-κB and MAP kinase, which promote B cell proliferation and autoantibody production.[8] In myeloid cells such as macrophages, BTK is involved in Fcγ receptor signaling, which triggers the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5] BTK also plays a role in osteoclast differentiation through the RANKL pathway, contributing to bone erosion in RA.[10]

BTK_Signaling_Pathway cluster_BCell B Cell cluster_Myeloid Myeloid Cell (Macrophage) cluster_Osteoclast Osteoclast Precursor BCR BCR BTK_B BTK BCR->BTK_B PLCG2 PLCγ2 BTK_B->PLCG2 NFkB_MAPK NF-κB / MAPK Pathways PLCG2->NFkB_MAPK B_Cell_Response B Cell Proliferation Autoantibody Production NFkB_MAPK->B_Cell_Response FcR FcγR BTK_M BTK FcR->BTK_M Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) BTK_M->Cytokines RANKL RANKL RANK RANK RANKL->RANK BTK_O BTK RANK->BTK_O Osteoclast_Differentiation Osteoclast Differentiation & Activation BTK_O->Osteoclast_Differentiation Bone_Erosion Bone Erosion Osteoclast_Differentiation->Bone_Erosion CHMFL_BTK_Inhibitor CHMFL-BTK-11 CHMFL_BTK_Inhibitor->BTK_B CHMFL_BTK_Inhibitor->BTK_M CHMFL_BTK_Inhibitor->BTK_O

Caption: BTK Signaling in RA and Inhibition by CHMFL-BTK-11.

Experimental Workflow for AIA Rat Model Study

The experimental workflow for evaluating CHMFL-BTK-11 in the adjuvant-induced arthritis rat model involves several key stages, from the induction of the disease to the final analysis of the therapeutic effects.

Experimental_Workflow cluster_Induction Disease Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase Day0 Day 0: Induce Arthritis (CFA Injection) Day0_16 Day 0-16: Arthritis Development Day0->Day0_16 Day17 Day 17: Randomize & Begin Treatment (CHMFL-BTK-11, Controls) Day0_16->Day17 Treatment_Period Daily Dosing & Monitoring Day17->Treatment_Period Clinical_Assessment Clinical Assessment: - Arthritis Score - Paw Volume - Body Weight Treatment_Period->Clinical_Assessment Endpoint_Analysis Endpoint Analysis: - Histopathology - Serum Biomarkers Treatment_Period->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Clinical_Assessment->Data_Analysis Endpoint_Analysis->Data_Analysis

Caption: Experimental Workflow for AIA Rat Model Study.

References

Application Notes and Protocols for CHMFL-BTK-01 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail the experimental protocols and quantitative data from preclinical studies in oncology and autoimmune disease models.

Introduction

This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), targeting the Cys481 residue in the kinase domain.[1][2] With an IC50 of 7 nM for BTK, it demonstrates significant potential in the treatment of B-cell malignancies and autoimmune disorders where BTK signaling is a critical driver of pathology.[1][2] In vitro studies have shown that this compound potently inhibits BTK Y223 auto-phosphorylation and induces apoptosis and cell cycle arrest in lymphoma cell lines.[1] The in vivo efficacy of this compound and its analogs has been evaluated in various animal models, demonstrating significant anti-tumor and anti-inflammatory activity.

B-Cell Lymphoma Xenograft Model

Experimental Protocol: Raji Lymphoma Xenograft Model

1. Cell Culture:

  • Raji cells (human Burkitt's lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are passaged every 2-3 days to maintain exponential growth.

2. Animal Husbandry:

  • Female BALB/c nude mice, 6-8 weeks old, are used for the study.

  • Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

3. Tumor Implantation:

  • Raji cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.

  • Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 Raji cells in a total volume of 100 µL.

4. Treatment:

  • Tumor growth is monitored every 2-3 days using a digital caliper, and tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • This compound is formulated in a vehicle solution (e.g., 0.5% carboxymethylcellulose sodium).

  • The compound is administered orally (p.o.) or intraperitoneally (i.p.) daily at specified doses (e.g., 10, 25, 50 mg/kg). The vehicle is administered to the control group.

5. Endpoint Measurement:

  • Tumor volumes and body weights are recorded throughout the study.

  • The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Expected Results

Treatment with an effective BTK inhibitor is expected to result in a dose-dependent inhibition of tumor growth.

Table 1: Representative Tumor Growth Inhibition Data in a Raji Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-p.o.1500 ± 250-
This compound25p.o.600 ± 12060
This compound50p.o.300 ± 8080

Note: This data is representative and based on typical results for potent BTK inhibitors in this model.

experimental_workflow_xenograft cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Raji Cell Culture tumor_implantation Tumor Implantation in Nude Mice cell_culture->tumor_implantation randomization Randomization of Mice tumor_implantation->randomization treatment_admin Daily Administration of This compound or Vehicle randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement treatment_admin->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Experimental workflow for the in vivo assessment of this compound in a lymphoma xenograft model.

Rheumatoid Arthritis Model

The in vivo anti-inflammatory efficacy of CHMFL-BTK-11, a close analog of this compound, has been demonstrated in a rat adjuvant-induced arthritis (AIA) model.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

1. Animals:

  • Male Sprague-Dawley rats, 6-8 weeks old, are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Arthritis Induction:

  • Arthritis is induced by a single intradermal injection of 100 µL of Complete Freund's Adjuvant (CFA) (10 mg/mL Mycobacterium tuberculosis) into the plantar surface of the right hind paw.

3. Treatment:

  • On day 17 post-adjuvant injection, when arthritis is well-established, rats are randomized into treatment and control groups.

  • CHMFL-BTK-11 is administered daily via intraperitoneal (i.p.) injection at the desired doses. Control groups receive the vehicle (DMSO).

4. Efficacy Evaluation:

  • Body Weight: Monitored daily as an indicator of general health.

  • Arthritis Index: Scored daily for each paw based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe). The maximum score per rat is 12.

  • Paw Swelling: Measured daily using a plethysmometer or caliper.

Quantitative Data

Table 2: Effect of CHMFL-BTK-11 on Body Weight in AIA Rats

DayVehicle Control (g)CHMFL-BTK-11 (12.5 mg/kg) (g)
17205 ± 5206 ± 6
21190 ± 7202 ± 5
25185 ± 8198 ± 6
29188 ± 7195 ± 7
33192 ± 6198 ± 5

Table 3: Effect of CHMFL-BTK-11 on Arthritis Index in AIA Rats

DayVehicle Control (Score)CHMFL-BTK-11 (12.5 mg/kg) (Score)
174.2 ± 0.54.3 ± 0.6
218.5 ± 1.25.1 ± 0.8
2510.2 ± 1.54.5 ± 0.7
299.8 ± 1.34.2 ± 0.6
339.5 ± 1.14.0 ± 0.5

Table 4: Effect of CHMFL-BTK-11 on Paw Swelling in AIA Rats

DayVehicle Control (mm)CHMFL-BTK-11 (12.5 mg/kg) (mm)
171.8 ± 0.21.8 ± 0.2
213.5 ± 0.42.1 ± 0.3
254.2 ± 0.51.9 ± 0.2
294.0 ± 0.41.8 ± 0.2
333.8 ± 0.31.7 ± 0.2

Data in tables 2, 3, and 4 are adapted from the graphical representations in Wu et al., Scientific Reports, 2017.

BTK Signaling Pathway

This compound exerts its therapeutic effect by irreversibly binding to Cys481 in the active site of BTK, thereby blocking its downstream signaling. The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

btk_signaling_pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 NF-κB, AP-1, NFAT Activation Ca_PKC->NFkB_AP1 Cell_Response B-Cell Proliferation, Survival & Differentiation NFkB_AP1->Cell_Response CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK

BTK signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for CHMFL-BTK-01 Dosing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available data on the in vivo dosing, pharmacokinetics, and toxicology of CHMFL-BTK-01 is limited. The following application notes and protocols are substantially based on preclinical studies of a closely related, highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-11 , from the same research group. Researchers should use this information as a starting point and conduct independent dose-finding and safety studies for this compound in their specific animal models.

Introduction to this compound

This compound is a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), targeting the Cys481 residue.[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. The high selectivity of this compound for BTK over other kinases, such as BMX, JAK3, and EGFR, makes it a valuable research tool for studying BTK-related pathology.[1][2] In vitro studies have demonstrated its potent activity with an IC50 of 7 nM.[2][3] An in vivo study in a U937 xenograft model showed significant tumor growth inhibition (TGI) of 65.61%, though the specific dosing regimen was not detailed in the available literature.[1]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR PIP3 PIP3 LYN_SYK->PIP3 Phosphorylation BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 DAG_IP3->NFkB_NFAT_AP1 Activation Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_AP1->Cell_Response

Caption: BTK's role in the B-cell receptor signaling pathway.

Recommended Dosing for Animal Models (Based on CHMFL-BTK-11)

The following table summarizes the dosing regimen for the related compound CHMFL-BTK-11 in a rat model of adjuvant-induced arthritis.[4][5] This data can be used as a reference for designing initial studies with this compound.

ParameterRecommended Regimen
Animal Model Adjuvant-Induced Arthritis (Rat)
Compound CHMFL-BTK-11
Dose Levels 12.5 mg/kg/day and 25.0 mg/kg/day
Route of Administration Intraperitoneal (i.p.) injection
Vehicle DMSO
Treatment Duration Daily, starting from day 17 post-induction

Experimental Protocols

In Vivo Efficacy Study in an Adjuvant-Induced Arthritis (AA) Rat Model (Adapted from CHMFL-BTK-11 studies)[4][5]

This protocol describes a general workflow for evaluating the efficacy of a BTK inhibitor in a rodent model of rheumatoid arthritis.

Efficacy_Study_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis A Induce Arthritis in Rats (e.g., with Complete Freund's Adjuvant) B Randomly Assign to Treatment Groups: - Vehicle Control (DMSO) - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Methotrexate) A->B C Daily Intraperitoneal (i.p.) Injection of designated treatment B->C D Monitor Body Weight, Arthritis Score, Paw Swelling C->D E Collect Blood Samples for Cytokine and Antibody Analysis D->E F Histopathological Analysis of Joints E->F G Statistical Analysis of Clinical and Biomarker Data F->G

Caption: General workflow for an in vivo efficacy study.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Complete Freund's Adjuvant (CFA)

  • Experimental animals (e.g., Sprague-Dawley rats)

  • Calipers for measuring paw swelling

  • Scoring system for arthritis assessment

  • ELISA kits for cytokine and antibody measurements

  • Histology reagents

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

  • Induction of Arthritis: Induce arthritis by intradermal injection of CFA into the plantar surface of the right hind paw.

  • Grouping: On day 17 post-induction, randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound, positive control).

  • Drug Administration: Prepare fresh formulations of this compound in the vehicle daily. Administer the compound or vehicle via intraperitoneal injection once daily.

  • Monitoring:

    • Record body weight, arthritis global assessment scores, swollen joint counts, and paw swelling measurements regularly.

    • At the end of the study, collect blood samples via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and immunoglobulins (e.g., IgG1, IgG2a, IgM) using ELISA.

  • Histopathology: Euthanize the animals at the end of the study and collect ankle joints for histological examination to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound.

Pharmacokinetic (PK) Studies

Specific pharmacokinetic data for this compound is not publicly available. A general protocol for a preliminary PK study in mice is provided below.

Objective: To determine the basic pharmacokinetic parameters of this compound in mice.

Materials:

  • This compound

  • Formulation vehicle (e.g., a solution suitable for intravenous and oral administration)

  • Experimental animals (e.g., male ICR mice)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Fast mice overnight before dosing.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single oral gavage dose of this compound (e.g., 10-50 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Toxicology and Safety

There is no specific public data on the toxicology of this compound. As with other irreversible BTK inhibitors, potential off-target effects and long-term safety should be carefully evaluated. General preclinical toxicology studies would typically include:

  • Maximum Tolerated Dose (MTD) studies: To determine the highest dose that does not cause unacceptable toxicity.

  • Repeat-dose toxicology studies: To evaluate the effects of chronic administration.

  • Safety pharmacology studies: To assess effects on major organ systems (cardiovascular, respiratory, central nervous system).

Researchers should design and execute a comprehensive toxicology program in accordance with regulatory guidelines.

Conclusion

This compound is a promising, highly selective irreversible BTK inhibitor for research and potential therapeutic development. While specific in vivo dosing and pharmacokinetic data are not widely available, information from the closely related compound CHMFL-BTK-11 provides a valuable starting point for designing animal studies. The protocols and data presented in these application notes are intended to guide researchers in the initial stages of their in vivo evaluation of this compound. It is imperative to conduct thorough dose-escalation and safety studies to establish the optimal and safe dosing regimen for any new animal model.

References

CHMFL-BTK-01 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of CHMFL-BTK-01, a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). The following information is intended to guide researchers in utilizing this compound for in vitro studies.

Introduction to this compound

This compound is a potent and irreversible inhibitor of BTK with an IC50 of 7 nM.[1] It functions by covalently binding to the Cys481 residue in the active site of BTK, leading to the inhibition of its kinase activity. This compound has been demonstrated to potently inhibit the auto-phosphorylation of BTK at tyrosine 223 (Y223).[1][2] In cellular assays, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in B-cell lymphoma cell lines such as U2932 and Pfeiffer cells.[2] Its high selectivity makes it a valuable tool for studying the biological roles of BTK in relevant signaling pathways.

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

Data Presentation: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mLPrepare high-concentration stock solutions in DMSO.
Aqueous Buffer (e.g., PBS)Approx. 0.1 mg/mLLow solubility in aqueous solutions. It is recommended to dilute the DMSO stock solution into aqueous buffers immediately before use.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 705.8 g/mol . To prepare a 10 mM stock solution, dissolve 7.06 mg of this compound in 1 mL of DMSO. Adjust the volume as needed based on the amount of compound.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may assist in dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the DMSO stock solution at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods. When stored properly, the solution is stable.

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. A suggested concentration range to test is 0.01 µM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol measures the induction of apoptosis by this compound using flow cytometry.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect the culture medium as it may contain apoptotic cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Annexin V-FITC negative and PI negative (lower-left quadrant): Live cells.

    • Annexin V-FITC positive and PI negative (lower-right quadrant): Early apoptotic cells.

    • Annexin V-FITC positive and PI positive (upper-right quadrant): Late apoptotic/necrotic cells.

    • Annexin V-FITC negative and PI positive (upper-left quadrant): Necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G0/G1 phase, as suggested by previous studies.[2]

Western Blot Analysis of BTK Phosphorylation

This protocol allows for the detection of the inhibition of BTK auto-phosphorylation at Y223.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time and concentration (e.g., 1 hour with concentrations ranging from 10 nM to 1 µM).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total BTK or a housekeeping protein like β-actin or GAPDH.

Visualizations

Signaling Pathway

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K Vav Vav BTK->Vav CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibition Downstream Downstream Signaling PLCg2->Downstream PI3K->Downstream Vav->Downstream Antigen Antigen Antigen->BCR Activation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_western Biochemical Assay cluster_analysis Data Analysis Prep Prepare 10 mM This compound Stock in DMSO Dilute Dilute to Working Concentrations in Media Prep->Dilute Viability Cell Viability (MTT Assay) Dilute->Viability Apoptosis Apoptosis (Annexin V/PI) Dilute->Apoptosis CellCycle Cell Cycle (PI Staining) Dilute->CellCycle Western Western Blot (p-BTK Y223) Dilute->Western IC50 Determine IC50 Viability->IC50 ApoptosisAnalysis Quantify Apoptosis Apoptosis->ApoptosisAnalysis CellCycleAnalysis Analyze Cell Cycle Distribution CellCycle->CellCycleAnalysis WB_Analysis Analyze Protein Phosphorylation Western->WB_Analysis

Caption: General experimental workflow for characterizing the effects of this compound.

References

Troubleshooting & Optimization

CHMFL-BTK-01 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of CHMFL-BTK-01, a highly selective and potent irreversible Bruton's tyrosine kinase (BTK) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockage of BTK activity disrupts downstream signaling, ultimately inhibiting B-cell proliferation and survival.

Q2: How should I store and handle this compound?

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound as a powder at -20°C, where it can be stable for years. For short-term storage, a concentrated stock solution can be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored at -80°C.[1] Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation.

Q3: In which solvent is this compound soluble?

This compound is soluble in DMSO.[2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in cell-based assay results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for plating.
Inaccurate inhibitor concentration.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify the concentration of the stock solution periodically.
Edge effects in multi-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
No or weak inhibition of BTK phosphorylation in Western blot Inactive this compound.Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
Insufficient incubation time.Optimize the incubation time with this compound. For irreversible inhibitors, a longer pre-incubation time may be required to achieve maximal target engagement.
Inefficient cell lysis or sample preparation.Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis.
Poor antibody quality.Use a validated phospho-specific antibody for BTK (e.g., p-BTK Tyr223) and a reliable total BTK antibody for normalization.
Unexpected off-target effects or cellular toxicity High concentration of this compound.Perform a dose-response experiment to determine the optimal concentration that inhibits BTK without causing significant toxicity.
High concentration of DMSO.Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically < 0.5%).
Off-target kinase inhibition.While this compound is highly selective, at very high concentrations, it may inhibit other kinases.[3] Compare the observed phenotype with that of other known BTK inhibitors.
Development of resistance to this compound in long-term studies Mutation in the BTK gene.The most common mechanism of resistance to irreversible BTK inhibitors is a mutation at the Cys481 binding site (e.g., C481S).[4] Sequence the BTK gene in resistant cells to identify potential mutations.
Activation of bypass signaling pathways.Investigate the activation of alternative signaling pathways that can compensate for the loss of BTK signaling.

Experimental Protocols

Protocol 1: In Vitro BTK Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against purified BTK enzyme.

Materials:

  • Purified recombinant BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[5]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

  • Add 2.5 µL of BTK enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture of substrate and ATP. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for BTK Phosphorylation in Cells

This protocol describes how to assess the inhibitory effect of this compound on BTK auto-phosphorylation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Complete cell culture medium

  • This compound

  • Stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to attach or stabilize overnight.

  • Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours.

  • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes to induce BTK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK as a loading control.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • B-cell lymphoma cell line

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere or stabilize for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK irreversibly inhibits PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB_AP1 NF-κB & AP-1 Activation Calcium->NFkB_AP1 PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding 1. Seed Cells inhibitor_treatment 2. Treat with this compound cell_seeding->inhibitor_treatment cell_stimulation 3. Stimulate with Anti-IgM inhibitor_treatment->cell_stimulation cell_lysis 4. Lyse Cells cell_stimulation->cell_lysis protein_quantification 5. Quantify Protein cell_lysis->protein_quantification sds_page 6. SDS-PAGE protein_quantification->sds_page transfer 7. Transfer to Membrane sds_page->transfer blocking 8. Block Membrane transfer->blocking primary_ab 9. Primary Antibody Incubation (p-BTK) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. ECL Detection secondary_ab->detection quantification 12. Quantify Bands detection->quantification normalization 13. Normalize to Total BTK quantification->normalization Troubleshooting_Logic cluster_reagents Reagent & Compound Issues cluster_protocol Experimental Protocol Issues cluster_interpretation Data Interpretation Issues start Inconsistent or Unexpected Experimental Results check_compound Verify this compound Concentration & Integrity start->check_compound check_incubation Optimize Incubation Times & Temperatures start->check_incubation check_controls Analyze Positive & Negative Controls start->check_controls check_reagents Check Assay Buffers, Antibodies, & Substrates check_compound->check_reagents solution Optimized & Reproducible Results check_reagents->solution check_pipetting Verify Pipetting Accuracy & Technique check_incubation->check_pipetting check_cells Assess Cell Health & Density check_pipetting->check_cells check_cells->solution check_off_target Consider Potential Off-Target Effects check_controls->check_off_target check_resistance Investigate Mechanisms of Resistance check_off_target->check_resistance check_resistance->solution

References

CHMFL-BTK-01 In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CHMFL-BTK-01 in in vitro assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected inhibition of BTK activity in my biochemical assay. What could be the issue?

A1: Several factors could contribute to a lack of BTK inhibition. Consider the following:

  • Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Conditions:

    • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be affected by the ATP concentration in the assay. Ensure your ATP concentration is appropriate for determining the IC50 value.

    • Enzyme Activity: Verify the activity of your recombinant BTK enzyme. Use a positive control inhibitor (e.g., ibrutinib) to confirm assay performance.

  • Irreversible Inhibition Kinetics: this compound is an irreversible inhibitor that forms a covalent bond with Cys481 of BTK.[1][2][3] Ensure sufficient pre-incubation time of the enzyme with the inhibitor before adding ATP to allow for the covalent bond to form.

Q2: My cellular assay results show inconsistent inhibition of BTK autophosphorylation (pBTK Y223). Why might this be happening?

A2: Inconsistent results in cellular assays can arise from several sources:

  • Cell Line Variability: Ensure you are using a cell line that expresses sufficient levels of active BTK. Cell lines like U2932 and Pfeiffer have been shown to be sensitive to this compound.[1][2]

  • Stimulation Conditions: If you are stimulating BTK signaling (e.g., with anti-IgM), optimize the concentration and incubation time of the stimulus to achieve a robust and reproducible pBTK signal.

  • Compound Penetration: While generally cell-permeable, ensure that the incubation time with this compound is adequate for it to reach its intracellular target.

  • Lysate Preparation: Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of BTK.

Q3: I am observing off-target effects in my experiments. What are the known off-targets of this compound?

A3: While this compound is highly selective, some off-target activity has been noted.[1][2] At a concentration of 1 µM, it was found to completely abolish the activity of BMX, JAK3, and EGFR.[1][2] If your experimental system expresses these kinases, consider potential confounding effects. Newer generation BTK inhibitors are generally designed to have fewer off-target effects.[4][5]

Q4: What is the recommended concentration range for this compound in in vitro assays?

A4: The optimal concentration depends on the specific assay:

  • Biochemical Assays: The reported IC50 for this compound against BTK is 7 nM.[1][6] A concentration range spanning from low nanomolar to micromolar is recommended to generate a full dose-response curve.

  • Cellular Assays: The EC50 for inhibition of BTK Y223 auto-phosphorylation is less than 30 nM.[1] For cellular assays, a starting range of 10 nM to 1 µM is advisable.

Quantitative Data Summary

ParameterValueAssay TypeReference
BTK IC50 7 nMBiochemical[1][6]
BTK Y223 Autophosphorylation EC50 <30 nMCellular (U2932, Pfeiffer)[1]
Kinase Selectivity (S score (35) at 1 µM) 0.00 (out of 468 kinases)KINOMEscan[1][2]
Known Off-Targets (complete abolition at 1 µM) BMX, JAK3, EGFRKinase Assay[1][2]

Experimental Protocols

Biochemical BTK Kinase Activity Assay (ADP-Glo™ Format)

This protocol is a general guideline based on commercially available kinase assay platforms.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute recombinant BTK enzyme and substrate (e.g., poly(E,Y)4:1) in kinase buffer.

    • Prepare serial dilutions of this compound and a positive control inhibitor.

    • Prepare ATP solution at the desired concentration in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of serially diluted this compound or control to the wells of a 384-well plate.

    • Add 5 µL of BTK enzyme solution and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to controls.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50.

Western Blot for BTK Phosphorylation
  • Cell Culture and Treatment:

    • Plate cells (e.g., Ramos, U2932) at an appropriate density and allow them to adhere or recover.

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate cells with an appropriate agonist (e.g., anti-IgM) for a predetermined time to induce BTK phosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against pBTK (Y223) and total BTK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize pBTK signal to total BTK signal.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Irreversibly Inhibits (Cys481) DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB_AP1 NF-κB / AP-1 Activation PKC_Ca->NFkB_AP1 Cell_Response Cell Proliferation, Survival, Differentiation NFkB_AP1->Cell_Response

Caption: BTK signaling pathway and the inhibitory action of this compound.

Caption: General workflow for in vitro cellular assays with this compound.

Troubleshooting_Tree Start No/Low Inhibition Observed Biochem Biochemical Assay? Start->Biochem Yes Cellular Cellular Assay? Start->Cellular No Enzyme_Activity Check Enzyme Activity with Positive Control Biochem->Enzyme_Activity pBTK_Signal Robust pBTK Signal in Stimulated Control? Cellular->pBTK_Signal Incubation_Time Increase Pre-incubation Time of Inhibitor with Enzyme Enzyme_Activity->Incubation_Time Activity OK ATP_Conc Verify ATP Concentration Incubation_Time->ATP_Conc Compound_Integrity_B Check Compound Integrity (Prepare Fresh Stock) ATP_Conc->Compound_Integrity_B Cell_Health Check Cell Viability and Passage Number pBTK_Signal->Cell_Health Yes Stim_Conditions Optimize Stimulus Concentration/Time pBTK_Signal->Stim_Conditions No Compound_Integrity_C Check Compound Integrity Cell_Health->Compound_Integrity_C Lysis_Buffer Verify Phosphatase Inhibitors in Lysis Buffer Compound_Integrity_C->Lysis_Buffer

Caption: Troubleshooting decision tree for this compound in vitro assays.

References

Technical Support Center: Optimizing CHMFL-BTK-01 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CHMFL-BTK-01. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inactivation. This blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of various B-cell malignancies.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The biochemical IC50 of this compound against BTK is 7 nM.[1][2] For cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. The optimal concentration will vary depending on the cell line and the specific endpoint being measured.

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated activity in various B-cell lymphoma cell lines, including U2932 and Pfeiffer cells, where it has been shown to induce apoptosis and cell cycle arrest.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: Target engagement can be confirmed by Western blotting for the phosphorylated form of BTK at tyrosine 223 (p-BTK Y223). A significant reduction in the p-BTK Y223 signal upon treatment with this compound indicates successful target inhibition. The EC50 for inhibition of BTK Y223 auto-phosphorylation is less than 30 nM.

Troubleshooting Guides

Problem 1: Low or no observed efficacy in cell viability assays.
Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line.
Cell Line Resistance Ensure the cell line is dependent on the BTK signaling pathway. Cell lines with mutations downstream of BTK may be resistant. Consider using a positive control cell line known to be sensitive to BTK inhibitors.
Incorrect Assay Duration The effects of this compound on cell viability may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
Compound Instability Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
Problem 2: Inconsistent results in Western blotting for p-BTK.
Possible Cause Troubleshooting Steps
Timing of Cell Lysis BTK phosphorylation can be transient. Optimize the time point for cell lysis after this compound treatment. A time course of 1 to 4 hours post-treatment is a good starting point.
Antibody Quality Use a validated antibody specific for p-BTK (Y223). Ensure the antibody is stored correctly and used at the recommended dilution.
Insufficient Protein Loading Ensure equal protein loading across all lanes of the gel by performing a protein quantification assay (e.g., BCA assay). Use a loading control like GAPDH or β-actin to normalize the results.
Basal Phosphorylation Levels Some cell lines may have low basal levels of BTK phosphorylation. Consider stimulating the BCR pathway with an appropriate agonist (e.g., anti-IgM) to increase the p-BTK signal in your control cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Parameter Value Reference
Biochemical IC50 (BTK) 7 nM[1][2]
EC50 (p-BTK Y223 Inhibition) < 30 nM
Cellular Effects Induces apoptosis and G0/G1 cell cycle arrest
Affected Cell Lines U2932, Pfeiffer

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Absorbance Measurement: For MTT assays, add solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for p-BTK (Y223)
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p-BTK (Y223) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 PKC_Ca->NFkB_NFAT_AP1 Proliferation_Survival Cell Proliferation & Survival NFkB_NFAT_AP1->Proliferation_Survival CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Cell_Culture Cell Culture (e.g., U2932, Pfeiffer) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT/XTT) Treatment->Viability Western_Blot Western Blot (p-BTK, Apoptosis Markers) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Xenograft Establish Xenograft Model (e.g., U2932 in mice) Dosing Administer this compound (Determine optimal dose) Xenograft->Dosing Tumor_Measurement Monitor Tumor Growth Dosing->Tumor_Measurement Toxicity_Assessment Assess Toxicity Dosing->Toxicity_Assessment Troubleshooting_Logic Start Low/No Efficacy Observed Check_Concentration Is concentration range adequate? Start->Check_Concentration Check_Cell_Line Is the cell line appropriate? Check_Concentration->Check_Cell_Line Yes Optimize_Concentration Perform wider dose-response Check_Concentration->Optimize_Concentration No Check_Duration Is the treatment duration optimal? Check_Cell_Line->Check_Duration Yes Validate_Cell_Line Use positive control cell line Check_Cell_Line->Validate_Cell_Line No Check_Target Is the target being inhibited? (Check p-BTK) Check_Duration->Check_Target Yes Optimize_Duration Perform time-course experiment Check_Duration->Optimize_Duration No Troubleshoot_WB Troubleshoot Western Blot Check_Target->Troubleshoot_WB No Success Efficacy Observed Check_Target->Success Yes Optimize_Concentration->Check_Cell_Line Validate_Cell_Line->Check_Duration Optimize_Duration->Check_Target Troubleshoot_WB->Success

References

potential off-target effects of CHMFL-BTK-01 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHMFL-BTK-01. This guide focuses on potential off-target effects and provides protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known selectivity?

A1: this compound is a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 7 nM.[1][2] It was designed to target the Cys481 residue in the active site of BTK.[2] A KINOMEscan profiling against 468 kinases at a 1 µM concentration revealed a high selectivity profile, with a selectivity score (S score (35)) of 0.00.[2][3]

Q2: What are the potential off-target kinases for this compound?

A2: While this compound is highly selective, kinases with a cysteine residue in a homologous position to Cys481 in BTK are potential off-targets for irreversible inhibitors. These include other TEC family kinases like BMX, as well as kinases such as JAK3 and EGFR.[2][3] However, at a concentration of 1 µM, this compound was reported to completely abolish the activity of BMX, JAK3, and EGFR in biochemical assays, indicating high selectivity.[2][3]

Q3: What does a selectivity score "S score (35) = 0.00" signify?

A3: The selectivity score is a metric used to quantify the selectivity of a compound in a kinase screen. An "S score (35) = 0.00" indicates that at a concentration of 1 µM, this compound did not inhibit any of the 468 kinases in the panel by more than 65% (i.e., all kinases retained at least 35% of their activity). This score signifies a very high degree of selectivity for its intended target, BTK.

Data Presentation: Kinase Selectivity of this compound

The following table summarizes the known inhibitory activity and selectivity of this compound.

TargetIC50 (nM)KINOMEscan Profile (at 1 µM)
BTK 7-
BMX >1000No significant inhibition
JAK3 >1000No significant inhibition
EGFR >1000*No significant inhibition
464 Other Kinases Not DeterminedNo significant inhibition (S score (35) = 0.00)

*Based on the finding that 1 µM this compound "completely abolished" the activity of these kinases in a biochemical assay, the IC50 is inferred to be significantly higher than the tested concentration. For the purpose of this table, ">1000" is used to denote this lack of potent inhibition.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed in Cellular Assays

Q: My experimental results show a cellular phenotype that is not consistent with the known functions of BTK. Could this be an off-target effect of this compound?

A: It is possible. While this compound is highly selective, off-target effects can never be fully excluded, especially at high concentrations. Here’s a troubleshooting workflow to investigate this:

  • Confirm On-Target Engagement: First, verify that this compound is inhibiting BTK in your cellular system at the concentration used. This can be done by Western blot to assess the phosphorylation status of BTK at Tyr223 and its downstream substrate PLCγ2.

  • Dose-Response Correlation: Perform a dose-response experiment and correlate the unexpected phenotype with the IC50 of BTK inhibition. If the phenotype only appears at concentrations significantly higher than the BTK IC50, it is more likely to be an off-target effect.

  • Rescue Experiment: A rescue experiment is a definitive way to distinguish on-target from off-target effects. Express a mutant version of BTK that is resistant to this compound (e.g., C481S mutant) in your cells. If the phenotype is reversed in the presence of the inhibitor, it is an on-target effect. If the phenotype persists, it is likely due to an off-target.

  • Consider a Structurally Different BTK Inhibitor: Use another potent and selective, but structurally distinct, BTK inhibitor. If this second inhibitor recapitulates the same phenotype, it strengthens the evidence for an on-target effect.

Issue: Discrepancy Between Biochemical and Cellular Assay Results

Q: this compound shows high potency in my biochemical assay, but I'm not observing the expected effect in my cell-based experiments. What could be the reason?

A: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Protein Binding: In the presence of high concentrations of intracellular proteins and lipids, the effective free concentration of the inhibitor may be reduced.

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. In contrast, intracellular ATP concentrations are much higher, which can lead to competition and reduced inhibitor potency for ATP-competitive inhibitors.

  • Target Accessibility: The target kinase may be in a cellular compartment that is not readily accessible to the inhibitor.

To troubleshoot this, you can perform cell-based target engagement assays (e.g., NanoBRET™) to confirm that the compound is reaching and binding to BTK within the cell.

Experimental Protocols

Protocol 1: Western Blot for BTK Pathway Activation

This protocol is to assess the phosphorylation status of BTK and its downstream target PLCγ2 to confirm on-target engagement of this compound.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-BTK (Tyr223)

    • Anti-total BTK

    • Anti-phospho-PLCγ2 (Tyr1217)

    • Anti-total PLCγ2

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and run equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro Kinase Profiling

This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Kinase reaction buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO control to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or room temperature) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values for any inhibited kinases.

Protocol 3: Rescue Experiment using a Drug-Resistant Mutant

This protocol outlines the steps to differentiate on-target from off-target effects of this compound.

Materials:

  • Expression vector containing wild-type BTK

  • Expression vector containing a drug-resistant BTK mutant (e.g., C481S)

  • Empty expression vector (control)

  • Transfection reagent

  • Cell line of interest

  • This compound

  • Assay reagents to measure the phenotype of interest (e.g., cell viability assay)

Procedure:

  • Transfection: Transfect the cells with the wild-type BTK, mutant BTK, or empty vector constructs.

  • Selection (Optional): If creating stable cell lines, select for transfected cells using an appropriate selection marker.

  • Cell Treatment: Plate the transfected cells and treat them with a dose-response of this compound.

  • Phenotypic Assay: After the treatment period, perform the assay to measure the phenotype of interest (e.g., cell viability, apoptosis).

  • Data Analysis: Compare the dose-response curves of the different transfected cell lines. A rightward shift in the dose-response curve for the mutant BTK-expressing cells compared to the wild-type and empty vector controls indicates that the observed phenotype is on-target.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK_mem BTK SYK->BTK_mem Phosphorylation PLCg2 PLCγ2 BTK_mem->PLCg2 PIP3 PIP3 BTK_cyto BTK PIP3->BTK_cyto BTK_cyto->BTK_mem Translocation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK_mem CHMFL_BTK_01->BTK_cyto

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Unexpected Phenotype Observed western Western Blot for p-BTK & p-PLCγ2 start->western q1 Is on-target (BTK) pathway inhibited? dose_response Dose-Response Experiment q1->dose_response Yes investigate Investigate Further: - Kinome Screen - Use different inhibitor q1->investigate No western->q1 q2 Phenotype correlates with BTK IC50? rescue Perform Rescue Experiment q2->rescue Yes off_target Potential Off-Target Effect q2->off_target No dose_response->q2 q3 Is phenotype rescued? rescue->q3 on_target On-Target Effect q3->on_target Yes q3->off_target No

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

References

CHMFL-BTK-01 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding potential resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective irreversible BTK inhibitor.[1][2][3][4] It forms a covalent bond with the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[5] This blocks downstream B-cell receptor (BCR) signaling, which is crucial for the proliferation and survival of malignant B-cells.[6][7][8]

Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced sensitivity. What are the potential resistance mechanisms?

A2: Acquired resistance to covalent BTK inhibitors like this compound is a known phenomenon. The most common mechanisms include:

  • On-target mutations in BTK:

    • C481 mutations: The most frequent cause of resistance to covalent BTK inhibitors is a mutation at the Cys481 residue (e.g., C481S), which prevents the covalent binding of the inhibitor.[6][9][10]

    • Non-C481 mutations: Other mutations within the BTK kinase domain can also confer resistance, sometimes to both covalent and non-covalent inhibitors.[6][9][11]

  • Mutations in downstream signaling proteins: Gain-of-function mutations in proteins downstream of BTK, such as phospholipase C gamma 2 (PLCG2), can reactivate the BCR signaling pathway, bypassing the BTK inhibition.[11][12]

  • Activation of alternative signaling pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain proliferation and survival. These can include the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[8][13][14]

Q3: How can I experimentally confirm if resistance in my cell line is due to a BTK mutation?

A3: You can perform targeted sequencing of the BTK gene in your resistant cell line and compare it to the parental, sensitive cell line. Sanger sequencing of the region around Cys481 is a straightforward initial step. For a more comprehensive analysis, next-generation sequencing (NGS) can identify mutations throughout the entire BTK coding sequence.

Q4: What should I do if I don't find any mutations in BTK or PLCG2?

A4: If no mutations are found in the primary target or its immediate downstream effector, consider investigating the activation state of alternative signaling pathways. You can use techniques like Western blotting or phospho-proteomics to assess the phosphorylation levels of key proteins in pathways such as PI3K/Akt (e.g., p-Akt, p-mTOR), NF-κB (e.g., p-IκBα, p-p65), and MAPK (e.g., p-ERK).

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual increase in IC50 of this compound in long-term culture. Development of acquired resistance.1. Establish a frozen stock of the resistant cell line for future reference.2. Perform sequencing of BTK and PLCG2 genes to check for mutations.3. Analyze the phosphorylation status of key downstream signaling molecules (e.g., PLCγ2, ERK, Akt) via Western blot.
No inhibition of BTK autophosphorylation (p-BTK Y223) upon this compound treatment in a previously sensitive cell line. Presence of a BTK mutation preventing inhibitor binding.1. Confirm the identity and purity of the this compound compound.2. Sequence the BTK gene, focusing on the C481 residue and the kinase domain.3. Test a non-covalent BTK inhibitor to see if it retains activity.
BTK phosphorylation is inhibited, but downstream signaling (e.g., p-PLCγ2, p-ERK) remains active. Activation of bypass signaling pathways or mutations in downstream effectors.1. Sequence the PLCG2 gene for gain-of-function mutations.2. Perform a phospho-kinase array or Western blot analysis for key nodes in parallel pathways (PI3K/Akt, MAPK, NF-κB).3. Consider combination therapy with inhibitors of the activated bypass pathway.
High variability in experimental results with this compound. Issues with compound stability, cell line integrity, or experimental setup.1. Prepare fresh stock solutions of this compound and store them appropriately.2. Perform cell line authentication (e.g., STR profiling).3. Optimize cell density, treatment duration, and assay conditions.

Quantitative Data Summary

The following table summarizes mutations associated with resistance to various BTK inhibitors, which are likely relevant for this compound.

Inhibitor Class Gene Mutation Effect Reference
Covalent (e.g., Ibrutinib, Acalabrutinib, Zanubrutinib, this compound)BTKC481S/R/Y/FPrevents covalent bond formation[6][9][10][11]
CovalentBTKT474IResistance to acalabrutinib[9][10]
CovalentBTKL528WResistance to zanubrutinib[9][10]
Non-covalent (e.g., Pirtobrutinib)BTKV416L, A428D, M437R, T474I, L528WImpede non-covalent binding[6]
Covalent & Non-covalentPLCG2L845F, variousGain-of-function, bypasses BTK inhibition[11][12]

Experimental Protocols

Protocol 1: Generation of In Vitro Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.

Materials:

  • Cancer cell line of interest (e.g., Ramos, U2932)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth (IC50) for the parental cell line.

  • Initial long-term culture: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (concentration inhibiting 20% of growth).

  • Dose escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, doubling the concentration at each step.

  • Monitor cell viability: Regularly monitor the viability and growth rate of the cells. Allow the cells to adapt to each new concentration before escalating further.

  • Establish resistant clones: After several months of continuous culture with increasing concentrations of the inhibitor, the surviving cell population should exhibit significant resistance. At this point, single-cell cloning can be performed to isolate and expand individual resistant clones.

  • Characterize resistant cells: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line. The resistant cells can then be used for downstream molecular analysis.

Protocol 2: Western Blot Analysis of BCR Signaling Pathway

This protocol details the procedure for assessing the phosphorylation status of key proteins in the BTK signaling pathway.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Anti-IgM antibody (for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-BTK (Y223), anti-BTK, anti-p-PLCγ2 (Y1217), anti-PLCγ2, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell treatment: Seed parental and resistant cells and allow them to attach or recover overnight. Starve the cells in serum-free media for 2-4 hours.

  • Inhibitor pre-treatment: Pre-treat the cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM to the media for 10-15 minutes.

  • Cell lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane. .

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Inhibits PIP2 PIP2 PLCG2->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms CHMFL_BTK_01 This compound Treatment Cell_Death Cell Proliferation Blocked & Apoptosis CHMFL_BTK_01->Cell_Death Leads to Resistance Acquired Resistance Cell_Death->Resistance Selection Pressure Leads to BTK_Mutation BTK Mutation (e.g., C481S) Resistance->BTK_Mutation PLCG2_Mutation PLCG2 Activating Mutation Resistance->PLCG2_Mutation Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/Akt) Resistance->Bypass_Pathway Troubleshooting_Workflow Start Decreased Sensitivity to this compound Observed Seq_BTK Sequence BTK Gene Start->Seq_BTK Mutation_Found BTK Mutation Found? (e.g., C481S) Seq_BTK->Mutation_Found Seq_PLCG2 Sequence PLCG2 Gene Mutation_Found->Seq_PLCG2 No On_Target_Resistance Conclusion: On-Target Resistance Mutation_Found->On_Target_Resistance Yes PLCG2_Mutation_Found PLCG2 Mutation Found? Seq_PLCG2->PLCG2_Mutation_Found Analyze_Bypass Analyze Bypass Pathways (Western Blot for p-Akt, p-ERK) PLCG2_Mutation_Found->Analyze_Bypass No Downstream_Resistance Conclusion: Downstream Mutation Resistance PLCG2_Mutation_Found->Downstream_Resistance Yes Bypass_Resistance Conclusion: Bypass Pathway Activation Analyze_Bypass->Bypass_Resistance

References

overcoming CHMFL-BTK-01 experimental limitations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by forming a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inactivation.[2] This targeted inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[4]

Q2: What is the in vitro potency of this compound?

A2: this compound has a reported IC50 of 7 nM against BTK in biochemical assays.[1][2][3] It also potently inhibits the autophosphorylation of BTK at tyrosine 223 (Y223) with an EC50 of less than 30 nM in cellular assays.[2]

Q3: How selective is this compound?

A3: this compound is highly selective for BTK. A KINOMEscan profiling against 468 kinases and mutants showed a high selectivity score (S score (35) = 0.00) at a concentration of 1 µM.[2] However, at this concentration, it was observed to completely abolish the activity of BMX, JAK3, and EGFR.[2]

Q4: What are the known cellular effects of this compound?

A4: In addition to inhibiting BTK autophosphorylation, this compound has been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in U2932 and Pfeiffer B-cell lymphoma cell lines.[2]

Troubleshooting Guide

Solubility and Compound Handling
Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer Low aqueous solubility of this compound. The compound is known to be soluble in DMSO.[5]Prepare a high-concentration stock solution in 100% DMSO. For aqueous working solutions, dilute the DMSO stock solution directly into the assay buffer immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%). Sonication may aid in dissolving the compound in the stock solution.
Inconsistent results between experiments Improper storage and handling leading to compound degradation.Store the lyophilized powder at -20°C, desiccated. Once reconstituted in DMSO, store at -20°C in aliquots to avoid multiple freeze-thaw cycles. Use the solution within 2 months to prevent loss of potency.
Difficulty dissolving lyophilized powder The compound may have formed a thin film on the vial.Ensure the entire vial is brought to room temperature before opening to prevent condensation. Add the calculated volume of DMSO, cap the vial, and vortex thoroughly. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.
In Vitro Kinase Assays
Problem Potential Cause Recommended Solution
Higher than expected IC50 value High ATP Concentration: The inhibitory activity of many kinase inhibitors is competitive with ATP. Using a high ATP concentration can lead to an underestimation of the inhibitor's potency. Enzyme Concentration: Using too high a concentration of the BTK enzyme can lead to rapid substrate turnover and depletion, affecting the accuracy of the IC50 determination.Optimize ATP Concentration: Determine the Km of ATP for your specific BTK enzyme preparation and use an ATP concentration at or near the Km for your IC50 determinations. Optimize Enzyme Concentration: Perform an enzyme titration to determine the lowest concentration of BTK that gives a robust and linear signal in your assay.
Lack of complete inhibition at high concentrations Irreversible Inhibition Kinetics: As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. Insufficient pre-incubation time may not allow for complete covalent modification of the enzyme.Optimize Pre-incubation Time: Perform a time-course experiment by pre-incubating the BTK enzyme with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before initiating the kinase reaction by adding ATP and substrate. This will determine the optimal pre-incubation time required for maximal inhibition.
Variability in results Assay Conditions: Inconsistent assay conditions such as buffer composition, temperature, and incubation times can lead to variability.Standardize all assay parameters. Ensure consistent and thorough mixing of all reagents. Use a stable and validated assay platform, such as ADP-Glo™, to measure kinase activity.
Cellular Assays
Problem Potential Cause Recommended Solution
Low potency in cellular assays compared to biochemical assays Cell Permeability: The compound may have poor permeability across the cell membrane. Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Protein Binding: The compound may bind to serum proteins in the culture medium, reducing the free concentration available to inhibit BTK.Increase Incubation Time: Allow for longer incubation times to facilitate cellular uptake. Use Serum-Free or Low-Serum Medium: If compatible with your cell line, perform the experiment in serum-free or reduced-serum medium to minimize protein binding. Evaluate Efflux Pump Inhibition: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if this enhances the potency of this compound.
Cell toxicity at higher concentrations Off-target effects: Although highly selective, at higher concentrations, this compound may inhibit other kinases like EGFR and JAK3, leading to cellular toxicity.[2]Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration that inhibits BTK signaling without causing significant cytotoxicity. Monitor Off-Target Pathways: If possible, monitor the activity of known off-target kinases (e.g., phosphorylation of downstream targets of EGFR) to assess the concentration at which off-target effects become prominent.
Difficulty detecting downstream signaling inhibition Timing of Stimulation and Lysis: The kinetics of BTK signaling can be rapid. The timing of cell stimulation (e.g., with anti-IgM) and subsequent cell lysis is critical for observing changes in phosphorylation of downstream targets. Antibody Quality: The antibodies used for Western blotting or other immunoassays may not be specific or sensitive enough.Optimize Stimulation and Lysis Times: Perform a time-course experiment to identify the peak of phosphorylation for BTK and its downstream targets (e.g., PLCγ2) following stimulation. Validate Antibodies: Ensure the specificity and sensitivity of your primary antibodies by running appropriate positive and negative controls.

Data Summary

In Vitro and Cellular Activity of this compound
ParameterValueReference
BTK IC50 (Biochemical) 7 nM[1][2][3]
BTK Y223 Autophosphorylation EC50 (Cellular) < 30 nM[2]
KINOMEscan Selectivity (S score (35) at 1 µM) 0.00[2]
Cellular Effects in U2932 and Pfeiffer cells G0/G1 cell cycle arrest, Apoptosis induction[2]
Known Off-Target Activity of this compound at 1 µM
KinaseEffectReference
BMX Complete Abolishment of Activity[2]
JAK3 Complete Abolishment of Activity[2]
EGFR Complete Abolishment of Activity[2]

Experimental Protocols & Visualizations

Protocol: Determination of IC50 in a Biochemical Kinase Assay
  • Reagents and Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP at a concentration equal to its Km for BTK

    • Substrate (e.g., poly(E,Y)4:1)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of BTK enzyme solution to each well and mix. d. Pre-incubate the plate at room temperature for 60 minutes to allow for covalent bond formation. e. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. f. Incubate the reaction at room temperature for 60 minutes. g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Prepare this compound Serial Dilutions a1 Add Inhibitor/Vehicle to Plate p1->a1 p2 Prepare BTK Enzyme Solution a2 Add BTK Enzyme p2->a2 p3 Prepare Substrate/ATP Mix a4 Initiate Reaction (Add Substrate/ATP) p3->a4 a1->a2 a3 Pre-incubate (60 min) a2->a3 a3->a4 a5 Incubate (60 min) a4->a5 d1 Stop Reaction & Detect ADP (ADP-Glo™) a5->d1 d2 Plot Data & Calculate IC50 d1->d2

Workflow for IC50 Determination of this compound.
BTK Signaling Pathway and Point of Inhibition

The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of several downstream pathways that are critical for B-cell function. This compound targets BTK, a key kinase in this pathway.

G BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Proliferation Proliferation & Survival NFkB->Proliferation MAPK->Proliferation Inhibitor This compound Inhibitor->BTK

Inhibition of the BCR signaling pathway by this compound.

References

improving CHMFL-BTK-01 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the stability of this compound in solution.

Issue 1: Precipitation or cloudiness observed upon dilution in aqueous buffer.

  • Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, the solution becomes cloudy. What is happening and how can I fix it?

  • Answer: This is a common issue for many small molecule inhibitors that have poor aqueous solubility.[1] While this compound is soluble in organic solvents like DMSO, direct dilution into an aqueous environment can cause it to precipitate out of solution.

    Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility - Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your assay medium to minimize its impact on cell health and inhibitor solubility.[1]- Perform serial dilutions: Instead of a large, single dilution, perform intermediate dilutions of your stock solution in the assay buffer.[1]- Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (0.01-0.1%) or Triton X-100, can help maintain the inhibitor's solubility.[2]- Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) may improve solubility.[2]
Temperature Changes - Maintain a constant temperature: Ensure that all solutions are at a consistent temperature during dilution and throughout the experiment to prevent precipitation due to temperature fluctuations.[2]
Insufficient Mixing - Brief sonication: After dilution, briefly sonicating the solution can help to break up small precipitates and re-dissolve the compound.[2]

Issue 2: Loss of inhibitor activity or inconsistent results over time.

  • Question: My experiments with this compound are giving inconsistent results, and the inhibitor seems to lose its potency over time in my assay. What could be the cause?

  • Answer: Loss of activity can be due to the degradation of this compound in your experimental setup. As an irreversible inhibitor, maintaining its structural integrity is crucial for its covalent interaction with the Cys481 residue of BTK.[3][4]

    Possible Causes and Solutions:

CauseSolution
Degradation in Aqueous Buffer - Prepare fresh dilutions: For each experiment, prepare fresh dilutions of this compound from a frozen stock solution.[2]- Perform a stability study: Determine the rate of degradation of the inhibitor in your specific assay buffer by incubating it for different durations and then testing its activity.
Repeated Freeze-Thaw Cycles - Aliquot stock solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.[1][2]
Improper Storage - Follow recommended storage conditions: Store the solid compound and DMSO stock solutions at the recommended temperatures to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound and its stock solutions?

A1: Proper storage is critical for maintaining the integrity of this compound.

FormStorage TemperatureRecommended DurationRationale
Solid (Powder) -20°C, desiccatedUp to 3 yearsPrevents degradation from moisture and heat.[1]
DMSO Stock Solution -80°CUp to 1 yearMinimizes degradation and solvent evaporation.[1]

Note: These are general recommendations. Always refer to the manufacturer's datasheet for specific storage instructions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to the poor aqueous solubility of many kinase inhibitors, it is recommended to prepare high-concentration stock solutions in an organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice.

Q3: What are the key properties of this compound?

A3: this compound is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][5]

PropertyValueReference
Target Bruton's tyrosine kinase (BTK)[3][5]
IC₅₀ 7 nM[3][5]
Mechanism of Action Irreversible, covalent binding to Cys481[3][4]
Selectivity High selectivity profile (S score (35) = 0.00 at 1 µM)[3][4]

Q4: How does this compound inhibit BTK?

A4: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine 481 (Cys481) residue in the active site of BTK.[3][4] This covalent modification permanently inactivates the enzyme.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This assay helps determine the concentration at which this compound begins to precipitate in an aqueous solution.

Methodology:

  • Sample Preparation: Add 2 µL of a 10 mM DMSO stock solution of this compound to multiple wells of a 96-well plate.

  • Buffer Addition: Add 198 µL of your aqueous buffer (e.g., PBS) to each well. This results in a final inhibitor concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake it at room temperature for 2 hours.

  • Measurement: Use a nephelometer to measure light scattering. An increase in scattering compared to a DMSO-only control indicates precipitation.[1]

Protocol 2: Stability Assessment using HPLC

This protocol allows for the quantitative assessment of this compound stability in a given solution over time.

Methodology:

  • Prepare Solution: Dissolve this compound in your desired buffer at the final experimental concentration.

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • HPLC Analysis: Analyze the aliquots by High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The appearance of new peaks or a decrease in the area of the parent peak corresponding to this compound indicates degradation.[2]

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Activation Ca_PKC->NFkB_NFAT_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT_MAPK->Gene_Expression CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK Irreversible Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Start: Inconsistent Results or Precipitation Observed Assess_Solubility Assess Kinetic Solubility (Nephelometry) Start->Assess_Solubility Solubility_OK Is Solubility Sufficient? Assess_Solubility->Solubility_OK Optimize_Formulation Optimize Formulation (Co-solvents, Surfactants) Solubility_OK->Optimize_Formulation No Assess_Stability Assess Chemical Stability (HPLC over time) Solubility_OK->Assess_Stability Yes Optimize_Formulation->Assess_Solubility Stability_OK Is Compound Stable? Assess_Stability->Stability_OK Adjust_Protocol Adjust Experimental Protocol (Fresh Dilutions, Shorter Incubation) Stability_OK->Adjust_Protocol No End End: Optimized Protocol Stability_OK->End Yes Adjust_Protocol->Assess_Stability Troubleshooting_Flow Issue Issue with this compound Experiment Precipitation Precipitation or Cloudiness? Issue->Precipitation Loss_of_Activity Loss of Activity or Inconsistent Results? Issue->Loss_of_Activity Precipitation->Loss_of_Activity No Check_DMSO Check Final DMSO Concentration (should be ≤ 0.5%) Precipitation->Check_DMSO Yes Check_Storage Verify Storage Conditions (Solid at -20°C, Stock at -80°C) Loss_of_Activity->Check_Storage Yes Serial_Dilution Use Serial Dilutions Check_DMSO->Serial_Dilution Add_Surfactant Consider Surfactants/Co-solvents Serial_Dilution->Add_Surfactant Aliquot Aliquot Stock to Avoid Freeze-Thaw Cycles Check_Storage->Aliquot Fresh_Dilutions Prepare Fresh Dilutions for Each Experiment Aliquot->Fresh_Dilutions

References

CHMFL-BTK-01 lot-to-lot consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01. The following sections address potential issues, including lot-to-lot consistency, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing variable potency (IC50) of this compound between different lots in our cellular assays. What could be the cause?

A1: Variations in potency between different lots of a small molecule inhibitor can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or impurities from synthesis, and variations in the solid-state properties (polymorphism) of the compound which can affect solubility. It is also crucial to ensure consistent experimental conditions, as cell passage number, confluency, and reagent variability can significantly impact results.[1]

Q2: How can we confirm the purity and identity of a new lot of this compound?

A2: To ensure the quality of a new lot, it is advisable to perform independent analytical chemistry tests. High-Performance Liquid Chromatography (HPLC) can be used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight and therefore the identity of the compound.[2][3] Comparing the results with the certificate of analysis provided by the supplier is a critical step.

Q3: Our current lot of this compound shows reduced solubility compared to a previous batch. How can we address this?

A3: Reduced solubility can be a sign of lot-to-lot variation in the physical properties of the compound. Here are a few troubleshooting steps:

  • Sonication: Gentle sonication can help dissolve the compound.

  • Warming: Gently warming the solution may improve solubility, but be cautious as this could also lead to degradation.[4]

  • Solvent Choice: While DMSO is a common solvent, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[1][5] If solubility issues persist, exploring alternative solvents or formulation strategies may be necessary.

Q4: We suspect our stock solution of this compound is degrading over time. What are the best storage practices?

A4: Proper storage is critical for maintaining the stability of small molecule inhibitors.[6] For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[6] Storing solutions in amber glass vials or polypropylene (B1209903) tubes can prevent adsorption to the container and protect from light.[6]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues that may be related to lot-to-lot consistency of this compound.

Issue 1: Inconsistent Inhibition of BTK Signaling

If you observe variability in the inhibition of BTK autophosphorylation or downstream signaling pathways, consider the following troubleshooting workflow:

G start Inconsistent BTK Signaling check_purity Verify Purity and Identity of this compound Lot (HPLC, LC-MS) start->check_purity check_solubility Assess Solubility of the Current Lot check_purity->check_solubility Purity Confirmed contact_supplier Contact Supplier for Lot-Specific Data check_purity->contact_supplier Discrepancy Found prepare_fresh Prepare Fresh Stock Solutions check_solubility->prepare_fresh Solubility Adequate check_solubility->contact_supplier Poor Solubility validate_assay Validate Cellular Assay Performance prepare_fresh->validate_assay validate_assay->contact_supplier Assay Issues Persist outcome Consistent Signaling Achieved validate_assay->outcome Assay Validated

Caption: Troubleshooting workflow for inconsistent BTK signaling.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

If a new lot of this compound exhibits a different cellular toxicity profile or unexpected off-target effects, this could be due to impurities.

G start Unexpected Toxicity/Off-Target Effects impurity_analysis Analyze for Impurities (LC-MS/MS) start->impurity_analysis compare_lots Compare Toxicity Profile with Previous 'Good' Lot impurity_analysis->compare_lots Impurities Detected impurity_analysis->compare_lots No Obvious Impurities negative_control Use Structurally Similar Inactive Analog (if available) compare_lots->negative_control rescue_experiment Perform Rescue Experiment with Resistant Mutant negative_control->rescue_experiment supplier_consult Consult Supplier Regarding Impurity Profile rescue_experiment->supplier_consult Off-Target Effect Confirmed conclusion Source of Toxicity Identified supplier_consult->conclusion

Caption: Workflow to investigate unexpected toxicity or off-target effects.

Data Presentation

Consistent performance of a small molecule inhibitor is critical. Below is a hypothetical comparison of key quality control parameters for three different lots of this compound.

ParameterLot ALot BLot CAcceptance Criteria
Purity (HPLC) 99.5%98.2%99.8%≥ 98.0%
Identity (LC-MS) ConfirmedConfirmedConfirmedMatches expected mass
BTK IC50 (Biochemical) 7.2 nM15.1 nM6.9 nM5 - 10 nM
Cellular IC50 (Ramos cells) 55 nM120 nM52 nM40 - 60 nM
Solubility (PBS, pH 7.4) 15 µM5 µM18 µM≥ 10 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a given lot of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • HPLC System: Utilize a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: BTK Kinase Activity Assay (Biochemical IC50)

Objective: To determine the concentration of this compound that inhibits 50% of BTK enzymatic activity.

Methodology:

  • Assay Setup: In a microplate, combine recombinant active BTK enzyme, a suitable kinase substrate (e.g., a peptide), and ATP.[7]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO).

  • Kinase Reaction: Incubate the mixture to allow for the phosphorylation reaction to occur.

  • Detection: Quantify the amount of phosphorylation using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™).[8]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Protocol 3: Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit BTK autophosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a suitable B-cell lymphoma cell line (e.g., Ramos cells) and treat with various concentrations of this compound or a vehicle control for a specified time.[7][9]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated BTK (p-BTK) and total BTK. A loading control like GAPDH or β-actin should also be included.[7]

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[7]

  • Analysis: Quantify the band intensities to determine the reduction in p-BTK relative to total BTK at different inhibitor concentrations.

Visualization of Key Pathways and Workflows

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Its activation leads to a cascade of downstream signaling events that are crucial for B-cell proliferation, survival, and differentiation.[11] this compound is an irreversible inhibitor that targets a cysteine residue in the active site of BTK, thereby blocking its activity.[12][13]

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation CHMFL This compound CHMFL->BTK Irreversible Inhibition IP3_DAG IP3 / DAG PLCy2->IP3_DAG Ca_PKC Ca2+ Mobilization / PKC Activation IP3_DAG->Ca_PKC Downstream Transcription Factors (NF-κB, NFAT) B-Cell Proliferation & Survival Ca_PKC->Downstream

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

References

interpreting unexpected results with CHMFL-BTK-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CHMFL-BTK-01.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by forming a covalent bond with the cysteine 481 (Cys481) residue in the ATP-binding site of BTK, leading to its irreversible inactivation.[1] This targeted inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.

Q2: What are the known off-target effects of this compound?

While highly selective, this compound has been shown to completely abolish the activity of a few other kinases at a concentration of 1 µM, namely BMX, JAK3, and EGFR.[1] These off-target effects are a potential source of unexpected experimental outcomes.

Q3: What is the expected outcome of this compound treatment in a cellular assay?

In responsive cell lines, treatment with this compound is expected to lead to:

  • Inhibition of BTK autophosphorylation at Tyr223.

  • Decreased proliferation and viability of B-cells.

  • Induction of apoptosis.

  • Cell cycle arrest in the G0/G1 phase.

Troubleshooting Guides

Problem 1: Weaker than expected inhibition of BTK signaling (e.g., persistent pBTK signal in Western Blot).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal IC50 in your specific cell line. The published IC50 of 7 nM is a starting point, but cellular context can influence efficacy.
Compound Instability Prepare fresh stock solutions of this compound in DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
High Cell Density Ensure consistent and appropriate cell seeding density. Overly confluent cells can exhibit altered signaling and drug response.
Technical Issues with Western Blot See the detailed Western Blot Protocol for Phospho-BTK below and the specific troubleshooting section for low signal. Ensure the use of phosphatase inhibitors during lysate preparation.[2][3][4][5][6]
BTK C481S Mutation in Cell Line If you are working with a cell line that has acquired resistance, it may harbor the C481S mutation, which prevents the covalent binding of irreversible inhibitors like this compound. Sequence the BTK gene in your cell line to confirm.

Experimental Workflow for Troubleshooting Weak pBTK Inhibition

G start Weak or No Inhibition of pBTK q1 Is this compound solution fresh and properly stored? start->q1 sol1 Prepare fresh inhibitor stock solution. q1->sol1 No q2 Is the inhibitor concentration optimized? q1->q2 Yes sol1->q2 sol2 Perform a dose-response curve (e.g., 1 nM to 10 µM). q2->sol2 No q3 Is the cell density consistent and optimal? q2->q3 Yes sol2->q3 sol3 Optimize cell seeding density. q3->sol3 No q4 Are Western Blot conditions optimized for phospho-proteins? q3->q4 Yes sol3->q4 sol4 Follow detailed phospho-Western protocol. Use phosphatase inhibitors. q4->sol4 No q5 Could the cell line have a BTK C481S mutation? q4->q5 Yes sol4->q5 sol5 Sequence BTK gene in the cell line. q5->sol5 Possible end Inhibition of pBTK Observed q5->end Unlikely sol5->end

Caption: Troubleshooting workflow for weak pBTK inhibition.
Problem 2: Unexpected decrease in cell viability in a cell line with low or no BTK expression.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-target effect on EGFR Check the expression level of EGFR in your cell line. Inhibition of EGFR signaling can lead to decreased cell proliferation and survival in EGFR-dependent cells.
Off-target effect on JAK3 Assess the dependency of your cell line on the JAK/STAT signaling pathway. Inhibition of JAK3 can disrupt cytokine signaling and induce apoptosis.
Off-target effect on BMX BMX is involved in STAT3 and AKT signaling. Inhibition of BMX can affect cell survival and proliferation.[7][8][9][10][11][12]
General Cytotoxicity At high concentrations, most small molecule inhibitors can exhibit non-specific cytotoxicity. Ensure you are using a concentration range relevant to BTK inhibition.

Signaling Pathways Potentially Affected by Off-Target Inhibition

G cluster_0 This compound cluster_1 Primary Target cluster_2 Known Off-Targets inhibitor This compound BTK BTK inhibitor->BTK On-target EGFR EGFR inhibitor->EGFR Off-target JAK3 JAK3 inhibitor->JAK3 Off-target BMX BMX inhibitor->BMX Off-target BCR_signaling BCR Signaling BTK->BCR_signaling EGFR_signaling MAPK/PI3K-Akt Signaling EGFR->EGFR_signaling JAK_STAT_signaling JAK/STAT Signaling JAK3->JAK_STAT_signaling BMX_signaling STAT3/Akt Signaling BMX->BMX_signaling

Caption: On-target and off-target effects of this compound.
Problem 3: Inconsistent results in cell viability assays (e.g., MTT, MTS, or CellTiter-Glo).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for better consistency.[13]
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[13]
Compound Precipitation Visually inspect the media for any signs of compound precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%).
Interference with Assay Reagents Some compounds can directly interfere with the chemistry of viability assays. Run a cell-free control with the inhibitor and assay reagents to check for interference.
Incorrect Incubation Times Adhere to the incubation times specified in the assay protocol for both drug treatment and reagent incubation.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)Selectivity Score (S score (35) at 1 µM)Notes
BTK 70.00Primary target.[1]
BMX Activity completely abolished at 1 µMNot reportedPotential off-target.[1]
JAK3 Activity completely abolished at 1 µMNot reportedPotential off-target.[1]
EGFR Activity completely abolished at 1 µMNot reportedPotential off-target.[1]

Experimental Protocols

Protocol 1: Western Blot for Phospho-BTK (pY223)
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO).

    • For positive control of BTK activation, stimulate cells with an appropriate agonist (e.g., anti-IgM) for 10-15 minutes before harvesting.

  • Cell Lysis:

    • Place culture plates on ice and wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[2][3]

    • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody for total BTK.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include vehicle-only and untreated controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™)
  • Reagent Preparation:

    • Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).

    • Prepare serial dilutions of this compound in the kinase buffer.

    • Prepare a solution of recombinant BTK enzyme and its substrate in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the inhibitor solution.

    • Add the enzyme/substrate mix.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathway Diagrams

BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG cleaves PIP2 PIP2 PIP2 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation Proliferation, Survival, Differentiation NFkB_MAPK->Proliferation Inhibitor This compound Inhibitor->BTK inhibits

Caption: Simplified BTK signaling pathway and point of inhibition.

JAK3 Signaling Pathway

G Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK3 JAK3 Receptor->JAK3 activates STAT STATs (e.g., STAT5, STAT6) JAK1->STAT phosphorylates JAK3->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_expression Gene Expression (Growth, Differentiation) Nucleus->Gene_expression Inhibitor This compound Inhibitor->JAK3 inhibits (off-target)

Caption: Simplified JAK3 signaling pathway.

EGFR Signaling Pathway

G Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR binds & activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->EGFR inhibits (off-target)

Caption: Simplified EGFR signaling pathway.

BMX Signaling Pathway

G Upstream Upstream Signals (e.g., TLRs, Src) BMX BMX Upstream->BMX activates STAT3 STAT3 BMX->STAT3 activates Akt Akt BMX->Akt activates NFkB NF-κB BMX->NFkB activates Cell_survival Cell Survival & Proliferation STAT3->Cell_survival Akt->Cell_survival NFkB->Cell_survival Inhibitor This compound Inhibitor->BMX inhibits (off-target)

Caption: Simplified BMX signaling pathway.

References

Technical Support Center: CHMFL-BTK-01 Assay Development and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CHMFL-BTK-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inhibition. This blocks the autophosphorylation of BTK at Tyr223 and subsequent downstream signaling pathways crucial for B-cell proliferation and survival.

Q2: What are the key in vitro and cellular assays to characterize the activity of this compound?

A2: The primary assays for characterizing this compound include:

  • In Vitro Kinase Assay: To determine the direct inhibitory effect on BTK enzyme activity, often using luminescence-based methods like the ADP-Glo™ Kinase Assay.

  • Cellular BTK Autophosphorylation Assay: To confirm the inhibition of BTK activity within a cellular context by measuring the phosphorylation status of BTK at Tyr223 via Western Blot.

  • Cell Viability and Apoptosis Assays: To assess the functional consequences of BTK inhibition on B-cell lymphoma cell lines, using assays like CellTiter-Glo® (viability) and Annexin V staining (apoptosis).

Q3: Why do my in vitro IC50 values differ from my cellular EC50 values?

A3: Discrepancies between in vitro and cellular potency values are common and can arise from several factors.[1] In vitro assays use purified, isolated enzymes, while cellular assays account for factors like cell membrane permeability, compound stability in culture media, cellular ATP concentrations, and the influence of competing phosphatases.[1] Many compounds that show promise in biochemical assays may not perform as well in cell-based assays.[1]

Q4: How can I be sure that the observed cellular effects are due to BTK inhibition?

A4: To confirm on-target activity, you can perform several experiments:

  • Western Blot Analysis: In addition to BTK autophosphorylation, assess the phosphorylation status of downstream signaling proteins like PLCγ2.[2][3]

  • Rescue Experiments: Use a BTK C481S mutant cell line. Since this compound is a covalent inhibitor that targets Cys481, its effect should be significantly diminished in cells expressing the mutant protein.

  • Selectivity Profiling: Test this compound against a panel of other kinases to ensure its effects are specific to BTK.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive phosphorylates PI3K PI3K LYN_SYK->PI3K activates PIP2 PIP2 PIP3 PIP3 DAG_IP3 DAG + IP3 PIP3->BTK_inactive recruits to membrane PLCg2 PLCγ2 PLCg2->DAG_IP3 hydrolyzes PKC PKC DAG_IP3->PKC activates Ca_release Ca²⁺ Release DAG_IP3->Ca_release triggers BTK_active BTK (active) pY223 BTK_inactive->BTK_active autophosphorylates (pY223) BTK_active->PLCg2 activates NFkB NF-κB Pathway PKC->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Antigen Antigen Antigen->BCR binds PI3K->PIP3 converts CHMFL_BTK_01 This compound CHMFL_BTK_01->BTK_active irreversibly inhibits (Cys481) Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_selectivity Selectivity & Specificity A 1. Biochemical Kinase Assay (e.g., ADP-Glo) B Determine IC50 A->B C 2. Cellular Target Engagement (pBTK Western Blot) B->C Confirm Potency D Determine EC50 C->D E 3. Functional Outcome Assays (Viability & Apoptosis) D->E Assess Function F Determine GI50 / Apoptotic Index E->F G 4. Kinome-wide Profiling F->G Validate Specificity H 5. C481S Mutant Rescue Assay G->H Troubleshooting_Tree Start Inconsistent Assay Results Q_AssayType Which Assay Type? Start->Q_AssayType InVitro In Vitro Kinase Assay Q_AssayType->InVitro In Vitro Cellular Cell-Based Assay Q_AssayType->Cellular Cellular Q_Controls_IV Are Controls (± enzyme, ± inhibitor) OK? InVitro->Q_Controls_IV Sol_Reagents Check Enzyme Activity & Reagent Stability Q_Controls_IV->Sol_Reagents No Sol_Conditions Optimize Assay Conditions (ATP, Enzyme Conc., Buffer) Q_Controls_IV->Sol_Conditions Yes Q_Controls_Cell Are Controls (untreated, vehicle) OK? Cellular->Q_Controls_Cell Sol_Culture Check Cell Health, Passage #, & Seeding Density Q_Controls_Cell->Sol_Culture No Q_Interference Compound Interference? Q_Controls_Cell->Q_Interference Yes Sol_Interference Run Cell-Free Controls Q_Interference->Sol_Interference Yes Sol_Handling Review Sample Handling & Lysis/Staining Protocol Q_Interference->Sol_Handling No

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Novel BTK Inhibitors: CHMFL-BTK-01 and Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of two notable Bruton's tyrosine kinase (BTK) inhibitors: CHMFL-BTK-01 and the clinically approved acalabrutinib (B560132). This analysis is based on available preclinical data to highlight their respective potencies, selectivities, and cellular activities.

Both this compound and acalabrutinib are second-generation irreversible BTK inhibitors that function by forming a covalent bond with the cysteine 481 residue in the ATP-binding pocket of the BTK enzyme. This action blocks the enzyme's autophosphorylation and downstream signaling, which are crucial for B-cell proliferation and survival. While both compounds target the same kinase, their distinct chemical structures may lead to differences in potency, kinase selectivity, and off-target effects.

Quantitative Data Summary

The following tables summarize the key in vitro quantitative data for this compound and acalabrutinib based on published studies. It is important to note that these values were not determined in a head-to-head study under identical conditions, and direct comparison should be approached with this consideration.

Table 1: Biochemical Potency Against BTK

CompoundIC50 (nM)Assay TypeSource
This compound7Biochemical Kinase Assay[1]
Acalabrutinib~5Biochemical Kinase Assay[2]

Table 2: Cellular Activity and Kinase Selectivity

CompoundCellular EC50 (BTK Autophosphorylation)Kinase Selectivity Profile (at 1 µM)Source
This compound<30 nMS score (35) = 0.00 (against 468 kinases)[1]
AcalabrutinibNot explicitly stated in similar formatInhibited 1.5% of 395 non-mutant kinases by >65%[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating BTK inhibitor potency.

Caption: BTK's central role in the B-cell receptor signaling cascade.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC50) cluster_cellular Cellular Assay (EC50) b1 Recombinant BTK Enzyme b2 Incubate with Inhibitor (this compound or Acalabrutinib) b1->b2 b3 Add Substrate & ATP b2->b3 b4 Measure Kinase Activity (e.g., ADP-Glo) b3->b4 c1 B-Cell Line (e.g., U2932) c2 Treat with Inhibitor c1->c2 c3 Stimulate BCR Pathway (e.g., anti-IgM) c2->c3 c4 Cell Lysis c3->c4 c5 Western Blot for p-BTK (Y223) c4->c5 start start->b1 start->c1

Caption: General workflow for in vitro evaluation of BTK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures for evaluating BTK inhibitors.

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the in vitro activity of purified BTK enzyme by 50%.

  • Materials:

    • Recombinant human BTK enzyme

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

    • ATP solution

    • Substrate (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds (this compound, acalabrutinib) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme solution to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for BTK.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block BTK autophosphorylation at tyrosine 223 (Y223) in a cellular context, providing a measure of target engagement and cellular potency (EC50).

  • Materials:

    • B-cell lymphoma cell line (e.g., U2932, Pfeiffer)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (this compound, acalabrutinib)

    • BCR stimulating agent (e.g., goat F(ab')₂ anti-human IgM)

    • Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere or stabilize overnight.

    • Starve the cells in serum-free media for 2-4 hours.

    • Pre-treat the cells with serially diluted concentrations of this compound or acalabrutinib for 2 hours.

    • Stimulate the B-cell receptor pathway by adding anti-IgM (e.g., 10 µg/mL) for 10 minutes.

    • Immediately place the plate on ice, aspirate the media, and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal.

    • Plot the normalized phospho-BTK levels against the inhibitor concentration to determine the EC50 value.

Conclusion

Based on the available in vitro data, both this compound and acalabrutinib are highly potent and selective irreversible inhibitors of BTK. This compound demonstrates a biochemical IC50 of 7 nM and exceptional selectivity with an S score of 0.00 against a large kinase panel.[1] Acalabrutinib also exhibits potent BTK inhibition with an IC50 in the low nanomolar range and is characterized by its high selectivity, showing minimal off-target activity in broad kinase screening.[2][3][4] While a direct comparative study is not available, the data suggests that both compounds represent significant advancements in the specific targeting of BTK. The provided protocols offer a standardized framework for researchers to conduct their own head-to-head comparisons to further elucidate the nuanced differences between these promising inhibitors.

References

A Head-to-Head Comparison of CHMFL-BTK-01 and Other BTK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of B-cell malignancy and autoimmune disease treatment, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target. The development of BTK inhibitors has revolutionized patient outcomes, with several agents now in clinical use. This guide provides a detailed, data-driven comparison of CHMFL-BTK-01, a highly selective irreversible BTK inhibitor, with other prominent BTK inhibitors such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Biochemical Potency and Selectivity

The efficacy and safety of BTK inhibitors are intrinsically linked to their potency against BTK and their selectivity over other kinases. Off-target inhibition can lead to undesirable side effects.

This compound has demonstrated high potency with a half-maximal inhibitory concentration (IC50) of 7 nM against BTK.[1][2] What sets this compound apart is its exceptional selectivity. In a KINOMEscan assay screening against 468 kinases at a 1 µM concentration, it showed a selectivity score (S score (35)) of 0.00, indicating minimal off-target binding.[2][3] Notably, it was reported to completely abolish the activity of BMX, JAK3, and EGFR, kinases that are often inhibited by other BTK inhibitors and are associated with side effects.[2][3]

In comparison, the first-generation inhibitor, ibrutinib, while potent against BTK, is known to inhibit other kinases such as TEC, ITK, and EGFR, which can contribute to off-target effects like rash and diarrhea.[4][5][6] Second-generation inhibitors, acalabrutinib and zanubrutinib, were developed to have improved selectivity profiles over ibrutinib.[4][6][7] For instance, acalabrutinib is a more selective BTK inhibitor with less off-target activity.[4] Zanubrutinib has also demonstrated greater selectivity than ibrutinib against several off-target kinases.[6]

Below is a summary of the biochemical potency and selectivity of these inhibitors.

InhibitorBTK IC50 (nM)Key Off-Target Kinases InhibitedSelectivity Profile
This compound 7[1][2]BMX, JAK3, EGFR (activity completely abolished in one study)[2][3]Highly selective (KINOMEscan S score (35) = 0.00 at 1 µM against 468 kinases)[2][3]
Ibrutinib 1.5[4]TEC, ITK, EGFR, JAK3, BMX, BLK, ERBB2, ERBB4[4][5]Less selective, known for off-target effects
Acalabrutinib 5.1[4]Minimal off-target activity reportedMore selective than ibrutinib[4]
Zanubrutinib <1 (Biochemical)TEC (less than ibrutinib), EGFR (less than ibrutinib)[5][6]More selective than ibrutinib[6]

Cellular Activity

The inhibitory effects of these compounds on BTK signaling pathways within a cellular context are crucial for their therapeutic effect.

This compound potently inhibits the autophosphorylation of BTK at the Y223 residue, a key step in its activation.[1][2] A related compound, CHMFL-BTK-11, has been shown to effectively block B-cell receptor (BCR) signaling in Ramos cell lines and primary human B cells.[8][9][10] This inhibition of the BCR signaling cascade is the fundamental mechanism by which BTK inhibitors exert their therapeutic effects in B-cell malignancies.

Ibrutinib, acalabrutinib, and zanubrutinib all effectively inhibit BTK phosphorylation and downstream signaling.[4] Head-to-head studies and clinical trials have demonstrated their efficacy in various B-cell cancers by disrupting the pathways essential for B-cell proliferation and survival.[6][11][12]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

General Protocol (e.g., ADP-Glo™ Kinase Assay):

  • Reagents: Recombinant BTK enzyme, substrate (e.g., poly(Glu, Tyr) peptide), ATP, and the BTK inhibitor at various concentrations.

  • Procedure: a. The BTK enzyme is incubated with serially diluted concentrations of the inhibitor in a kinase buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Kinase Selectivity Profiling (e.g., KINOMEscan™)

Objective: To assess the binding affinity of the inhibitor against a large panel of kinases to determine its selectivity.

General Protocol:

  • Technology: This is a competition binding assay. An inhibitor is tested for its ability to compete with an immobilized, active-site directed ligand for binding to the kinase active site.

  • Procedure: a. A DNA-tagged kinase is incubated with the immobilized ligand and the test inhibitor at a fixed concentration (e.g., 1 µM). b. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. c. The results are typically expressed as a percentage of the control (no inhibitor).

  • Data Analysis: A low percentage of control indicates strong binding of the inhibitor to the kinase. A selectivity score (S-score) can be calculated, where a lower score indicates higher selectivity.

Cellular BTK Autophosphorylation Assay

Objective: To measure the ability of an inhibitor to block BTK activation in a cellular context.

General Protocol:

  • Cell Line: A suitable B-cell lymphoma cell line (e.g., Ramos) that expresses high levels of BTK is used.

  • Procedure: a. Cells are pre-incubated with various concentrations of the BTK inhibitor. b. B-cell receptor signaling is stimulated using an anti-IgM antibody. c. Cells are lysed, and the protein extracts are collected. d. The levels of phosphorylated BTK (pBTK) at a specific site (e.g., Y223) and total BTK are determined by Western blotting or ELISA using specific antibodies.

  • Data Analysis: The ratio of pBTK to total BTK is calculated and plotted against the inhibitor concentration to determine the cellular EC50 (effective concentration).

Visualizing the BTK Signaling Pathway and Experimental Workflow

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB Ca_Flux->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., this compound) BTK_Inhibitor->BTK

Caption: Simplified BTK signaling pathway upon B-cell receptor activation and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant Kinase + Inhibitor IC50_Assay IC50 Determination (e.g., ADP-Glo) Biochem_Start->IC50_Assay KinomeScan Kinase Selectivity Profiling (e.g., KINOMEscan) Biochem_Start->KinomeScan Data_Analysis Data Analysis & Comparison IC50_Assay->Data_Analysis KinomeScan->Data_Analysis Cell_Start B-Cell Line + Inhibitor Phospho_Assay BTK Phosphorylation Assay (Western Blot/ELISA) Cell_Start->Phospho_Assay Prolif_Assay Cell Proliferation Assay Cell_Start->Prolif_Assay Phospho_Assay->Data_Analysis Prolif_Assay->Data_Analysis

Caption: General experimental workflow for evaluating BTK inhibitors.

Head_to_Head_Comparison CHMFL_BTK_01 This compound + High Potency (IC50: 7 nM) + Exceptional Selectivity - Limited Clinical Data Comparison {Key Comparison Metrics | Potency (IC50) | Selectivity (Kinome Profiling) | Cellular Activity | In Vivo Efficacy | Safety Profile} CHMFL_BTK_01->Comparison Other_BTKi Other BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib) + Established Clinical Efficacy - Varying Selectivity Profiles - Known Off-Target Effects Other_BTKi->Comparison

References

CHMFL-BTK-01: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinome scan data for the Bruton's tyrosine kinase (BTK) inhibitor, CHMFL-BTK-01, with other commercially available BTK inhibitors, including ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). The analysis is supported by available experimental data to offer insights into the selectivity and potential off-target effects of these therapeutic agents.

Executive Summary

This compound is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase with an IC50 of 7 nM.[1] Kinome profiling reveals an exceptional selectivity profile for this compound. At a concentration of 1 µM, it demonstrated a selectivity score (S score(35)) of 0.00 against a panel of 468 kinases and their mutants.[2] Notably, this compound was found to completely abolish the activity of BMX, JAK3, and EGFR kinases.[2] In comparison, second-generation covalent BTK inhibitors like acalabrutinib and zanubrutinib also exhibit improved selectivity over the first-generation inhibitor, ibrutinib. This guide will detail the quantitative kinome data, the experimental methodologies employed, and the relevant signaling pathways to provide a comprehensive comparison.

Comparative Kinome Profiling Data

The following table summarizes the available kinome profiling data for this compound and other prominent BTK inhibitors. It is important to note that direct comparisons should be approached with caution due to potential variations in the specific kinase panels and experimental conditions used across different studies.

InhibitorConcentrationPrimary TargetKey Off-Targets (>90% Inhibition)% of Kinases Inhibited >65% (Off-Target)
This compound 1 µMBTKBMX, JAK3, EGFR (100% inhibition)Not Reported
Ibrutinib 1 µMBTKNot specified in detail9.4%
Acalabrutinib 1 µMBTKNot specified in detail1.5%
Zanubrutinib 1 µMBTKNot specified in detail4.3%

Experimental Protocols

KINOMEscan Assay Methodology

The kinase selectivity data presented in this guide was primarily generated using the KINOMEscan™ platform (Eurofins DiscoverX). This is a high-throughput, competition-based binding assay designed to measure the interaction of a test compound with a large panel of kinases.

Principle of the Assay:

The KINOMEscan assay relies on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it competes with the immobilized ligand, reducing the amount of kinase captured on the solid support. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.

General Protocol:

  • Compound Preparation: Test compounds are typically dissolved in DMSO to create stock solutions.

  • Assay Reaction: Kinases, expressed as fusion proteins with a DNA tag, are incubated in the presence of the test compound and an immobilized, proprietary ligand.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Capture: The reaction mixture is added to streptavidin-coated beads, which capture the immobilized ligand and any kinase bound to it.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of captured, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control signal, where a lower percentage indicates a higher degree of binding inhibition.

Visualizations

Experimental Workflow: KINOMEscan

G cluster_assay Assay cluster_quant Quantification Compound Test Compound in DMSO Incubation Incubation: Kinase + Compound + Ligand Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Capture Capture on Beads Incubation->Capture Wash Wash Unbound Capture->Wash qPCR qPCR Quantification Wash->qPCR Data Data Analysis (% Inhibition) qPCR->Data

Caption: A simplified workflow of the KINOMEscan competition binding assay.

Signaling Pathway: On-Target and Off-Target Effects

G cluster_bcr B-Cell Receptor Signaling cluster_egfr EGFR Signaling cluster_jak JAK/STAT Signaling cluster_tec TEC Family Kinases BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 DownstreamB Downstream Signaling (Proliferation, Survival) PLCg2->DownstreamB EGF EGF EGFR EGFR EGF->EGFR RAS RAS/MAPK Pathway EGFR->RAS DownstreamE Downstream Signaling (Cell Growth) RAS->DownstreamE Cytokine Cytokine CytokineR Cytokine Receptor Cytokine->CytokineR JAK3 JAK3 CytokineR->JAK3 STAT STAT JAK3->STAT DownstreamJ Downstream Signaling (Immune Response) STAT->DownstreamJ BMX BMX Inhibitor This compound Inhibitor->BTK On-Target Inhibitor->EGFR Off-Target Inhibitor->JAK3 Off-Target Inhibitor->BMX Off-Target

Caption: BTK and its key off-targets in their respective signaling pathways.

References

Comparative Analysis of CHMFL-BTK-01 Cross-Reactivity with EGFR and JAK3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor CHMFL-BTK-01's activity against its primary target, Bruton's tyrosine kinase (BTK), and its cross-reactivity with Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 3 (JAK3). The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support researchers in evaluating the selectivity profile of this compound.

Quantitative Kinase Inhibition Data

This compound is a highly potent and selective irreversible inhibitor of BTK. Its inhibitory activity against BTK, EGFR, and JAK3 is summarized in the table below. The data is compiled from in vitro biochemical assays.

Kinase TargetInhibitorIC50 (nM)KINOMEscan Result (at 1 µM)
BTK This compound7-
EGFR This compoundNot ReportedComplete Inhibition[1]
JAK3 This compoundNot ReportedComplete Inhibition[1]

Note: While specific IC50 values for EGFR and JAK3 have not been published, a KINOMEscan profiling assay demonstrated that at a concentration of 1 µM, this compound completely abolished the activity of both EGFR and JAK3.[1] The KINOMEscan S score (35) for this compound was 0.00, indicating a very high degree of selectivity.[1]

Signaling Pathways

To understand the biological context of this compound's activity, the signaling pathways of BTK, EGFR, and JAK3 are illustrated below.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_flux->Downstream PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Transcription->Proliferation

Caption: EGFR Signaling Pathway.

JAK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_R Cytokine Receptor (γc chain) Cytokine->Cytokine_R Binding JAK1 JAK1 Cytokine_R->JAK1 Activation JAK3 JAK3 Cytokine_R->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription STAT_dimer->Transcription Translocation Immune_Response Immune Cell Development & Function Transcription->Immune_Response

Caption: JAK3 Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity, as presented in the quantitative data table, typically involves in vitro biochemical assays. Below are detailed methodologies for commonly employed experiments in this context.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay format, such as ADP-Glo™.

  • Reagents and Materials:

    • Recombinant human kinase (BTK, EGFR, or JAK3)

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compound (this compound) serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 96-well or 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • Add the serially diluted test compound to the assay plate wells. Include control wells with DMSO only (for 100% activity) and wells with no enzyme (for background).

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions. This involves a two-step process of terminating the kinase reaction and depleting unused ATP, followed by converting the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, and Assay Buffer start->prepare_reagents add_kinase Add Kinase/Substrate Mixture to Plate prepare_reagents->add_kinase serial_dilution Serially Dilute This compound in DMSO plate_setup Add Diluted Compound and Controls to Assay Plate serial_dilution->plate_setup plate_setup->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction and Deplete ATP (ADP-Glo Reagent) incubation->stop_reaction detect_signal Generate and Detect Luminescent Signal stop_reaction->detect_signal read_plate Measure Luminescence with Plate Reader detect_signal->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Kinase Inhibition Assay Workflow.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

  • Principle:

    • The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

    • The kinases are tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured by quantitative PCR (qPCR) of the DNA tag.

  • Procedure:

    • A solution of the test compound (e.g., this compound at 1 µM) is mixed with a panel of DNA-tagged kinases.

    • This mixture is added to wells containing the immobilized ligand.

    • After an incubation period to allow for binding equilibrium, the wells are washed to remove unbound components.

    • The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis:

    • The results are typically reported as a percent of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.

    • A result of "complete inhibition" or a very low percentage of control signifies that the test compound effectively displaces the immobilized ligand, indicating a strong interaction with the kinase active site.

    • Selectivity can be visualized using a "tree-spot" diagram and quantified using metrics like the S score, where a lower score indicates higher selectivity.

References

Comparative Efficacy of CHMFL-BTK-01 in Lymphoma Models: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the preclinical efficacy of CHMFL-BTK-01, a novel Bruton's tyrosine kinase (BTK) inhibitor, against established BTK inhibitors—ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923)—in various lymphoma models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

This compound is a highly selective, irreversible BTK inhibitor with a potent in vitro profile.[1][2] While direct comparative in vivo efficacy data for this compound is emerging, preclinical studies on a closely related compound, CHMFL-BTK-85, demonstrate significant anti-tumor activity in lymphoma xenograft models, showing comparable or superior efficacy to ibrutinib. Established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib have demonstrated robust preclinical and clinical efficacy across a range of B-cell malignancies. This guide summarizes the available preclinical data to offer a comparative perspective on their anti-lymphoma activity.

Data Presentation

Table 1: In Vitro Potency of BTK Inhibitors
CompoundTargetIC50 (nM)Cell Line(s)Key Findings
This compound BTK7-Highly selective and potent irreversible inhibitor.[1][2]
IbrutinibBTK0.5 - 9.6VariousFirst-generation irreversible BTK inhibitor.
AcalabrutinibBTK3 - 5VariousSecond-generation, more selective irreversible BTK inhibitor.
ZanubrutinibBTK<1VariousSecond-generation irreversible BTK inhibitor designed for high BTK occupancy.
Table 2: In Vivo Efficacy of BTK Inhibitors in Lymphoma Xenograft Models
CompoundLymphoma ModelDosingKey Efficacy Readouts
CHMFL-BTK-85 (related to this compound) TMD8 (DLBCL) Xenograft100 mg/kg/dayTumor Growth Inhibition (TGI) of 96% (better than ibrutinib at the same dose).[3]
CHMFL-BTK-85 (related to this compound) REC-1 (MCL) Xenograft100 mg/kg/dayTGI of 65% (slightly better than ibrutinib and acalabrutinib at the same dose).[3]
IbrutinibRamos (Burkitt's Lymphoma) Xenograft12.5 mg/kg, oral gavage, daily for 10 daysSignificantly decreased tumor progression and increased survival.
AcalabrutinibTCL1 Adoptive Transfer (CLL)0.15 mg/mL in drinking waterSignificantly reduced tumor burden and increased survival.
ZanubrutinibOCI-LY10 (DLBCL) XenograftNot specifiedInhibited malignant B-cell proliferation and reduced tumor growth.

Experimental Protocols

General In Vitro Kinase Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for each BTK inhibitor is typically determined using a biochemical kinase assay. Recombinant human BTK protein is incubated with the inhibitor at various concentrations in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ADP-Glo™ kinase assay. The IC50 value is then calculated from the dose-response curve.

Cell-Based Assays: Apoptosis and Cell Cycle Analysis

Lymphoma cell lines (e.g., U2932, Pfeiffer) are treated with varying concentrations of the BTK inhibitors. To assess apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. This compound has been shown to induce apoptosis and cause G0/G1 cell cycle arrest in U2932 and Pfeiffer cells.[2]

Lymphoma Xenograft Model Protocol (General)
  • Cell Culture: Human lymphoma cell lines (e.g., Ramos, U2932, TMD8, REC-1) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (typically 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width^2)/2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The BTK inhibitors are administered orally via gavage at specified doses and schedules. The vehicle used for the control group is also administered.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., BTK phosphorylation) by methods such as Western blotting or immunohistochemistry.

Mandatory Visualization

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB_AP1 NF-κB / AP-1 IP3_DAG->NF_kB_AP1 Calcium Flux & PKC Activation Proliferation_Survival Cell Proliferation & Survival NF_kB_AP1->Proliferation_Survival Gene Transcription Inhibitors This compound Ibrutinib Acalabrutinib Zanubrutinib Inhibitors->BTK Inhibition

Caption: The BTK signaling pathway in B-cells and the point of inhibition by BTK inhibitors.

Experimental_Workflow Xenograft Model Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Culture 1. Lymphoma Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (BTKi or Vehicle) Randomization->Dosing Tumor_Measurement 6. Tumor Volume Measurement Dosing->Tumor_Measurement Data_Analysis 7. Data Analysis (TGI, Survival) Tumor_Measurement->Data_Analysis PD_Analysis 8. Pharmacodynamic Analysis (Optional) Data_Analysis->PD_Analysis

Caption: A typical experimental workflow for evaluating BTK inhibitor efficacy in a lymphoma xenograft model.

References

Safety Operating Guide

Navigating the Safe Disposal of CHMFL-BTK-01 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the responsible management of the irreversible BTK inhibitor, CHMFL-BTK-01, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals handling this compound, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, adherence to proper disposal procedures is critical.[1][2] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following guidelines are based on best practices for the disposal of potent, research-grade kinase inhibitors and potentially cytotoxic compounds.

Core Principles for Disposal

Given that BTK inhibitors are a class of targeted anti-cancer agents, all waste materials contaminated with this compound should be treated as hazardous and potentially cytotoxic.[3][4] The primary goal is to prevent the release of the active compound into the environment and to minimize exposure to laboratory personnel.

Key Handling and Disposal Information

ParameterGuidelineBest Practice Recommendation
Waste Classification Hazardous Chemical Waste, Potentially CytotoxicAssume the highest level of hazard in the absence of specific data. All contaminated materials should be segregated from regular laboratory waste.
Personal Protective Equipment (PPE) during Disposal Standard Laboratory PPEWear a protective gown, chemical-resistant gloves (double gloving is recommended), and safety glasses or goggles.
Waste Segregation Segregate by CompatibilityCollect all this compound waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible wastes.[3]
Solid Waste Disposal IncinerationContaminated items such as gloves, pipette tips, and empty vials should be placed in a designated hazardous waste container destined for high-temperature incineration.[3]
Liquid Waste Disposal Licensed Hazardous Waste ContractorCollect all liquid waste containing this compound in a sealed, leak-proof container. This includes unused solutions and solvent rinses. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[3]
Empty Container Disposal Triple-Rinse ProcedureEmpty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.[3]

Experimental Workflow for Disposal

The proper disposal of this compound should be integrated into the experimental workflow to ensure safety and compliance. The following diagram illustrates the logical steps for managing waste generated during research activities involving this compound.

G cluster_0 Experimental Phase cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway start Start of Experiment with this compound exp_use Use of this compound in Experiment start->exp_use gen_waste Generation of Contaminated Waste (Solid & Liquid) exp_use->gen_waste segregate Segregate Waste at Point of Generation gen_waste->segregate solid_waste Solid Waste Collection (Gloves, Tips, Vials) segregate->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions, Rinsate) segregate->liquid_waste Liquid ehs_pickup Schedule Pickup with EHS or Licensed Contractor solid_waste->ehs_pickup liquid_waste->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration final_disposal Final Disposal incineration->final_disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Detailed Methodologies for Key Disposal Steps

1. Segregation and Collection of Solid Waste:

  • Designate a specific, labeled hazardous waste container for all solid materials that have come into contact with this compound. This includes, but is not limited to, gloves, bench paper, pipette tips, and empty vials.

  • The container should have a secure lid and be kept closed when not in use.

  • Store the container in a designated satellite accumulation area within the laboratory.[3]

2. Segregation and Collection of Liquid Waste:

  • Use a dedicated, leak-proof, and shatter-resistant container for all liquid waste containing this compound.

  • The container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution.

  • Never dispose of liquid waste containing this compound down the drain.[3]

3. Decontamination of Glassware:

  • Reusable glassware should be decontaminated. A common procedure involves soaking the glassware in a solution that can degrade the compound, if such a procedure is known and validated. In the absence of a specific degradation protocol, triple-rinsing with a suitable solvent and collecting the rinsate as hazardous liquid waste is a recommended practice.

4. Final Disposal:

  • Once waste containers are full, they should be securely sealed.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a licensed contractor.

  • Ensure that all required paperwork is completed accurately. The final disposal method for cytotoxic waste is typically high-temperature incineration.[3]

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

Safeguarding Your Research: A Guide to Handling CHMFL-BTK-01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like CHMFL-BTK-01, a highly selective irreversible BTK inhibitor, is paramount.[1][2] In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information based on general protocols for potent kinase inhibitors and available GHS precautionary statements. Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

The GHS precautionary statements associated with this compound (CAS No. 2095280-64-9) are P280 ("Wear protective gloves/protective clothing/eye protection/face protection") and P305+P351+P338 ("IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.").[3] The compound is also classified with the hazard statement H302 ("Harmful if swallowed").[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when working with this compound. The following table summarizes recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.
In Vitro and In Vivo Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: From Handling to Disposal

A structured operational plan is crucial for minimizing risk. This involves designating specific areas for handling, using dedicated equipment, and adhering to strict hygiene protocols.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Prepare designated workspace in a fume hood weigh Weighing and Aliquoting - Use powder containment hood - Double-glove - Use dedicated equipment prep->weigh solubilize Solubilization - Prepare solutions in a fume hood - Handle with care to avoid splashes weigh->solubilize experiment Experimental Use - Conduct all procedures in a designated area - Clearly label all solutions solubilize->experiment decon Decontamination - Decontaminate all non-disposable equipment - Clean workspace thoroughly experiment->decon disposal Waste Disposal - Segregate solid and liquid waste - Use clearly labeled, sealed hazardous waste containers decon->disposal

Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Disposal Plan: Managing Hazardous Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated using a validated procedure. If a specific decontamination protocol is not available, consult your institution's safety office for guidance on handling potent cytotoxic compounds.

By implementing these safety measures, researchers can confidently work with this compound while minimizing potential risks and ensuring a secure laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.